ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Description
BenchChem offers high-quality ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPWSIXBWBIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate for research
Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Executive Summary In the landscape of modern drug discovery and advanced coordination chemistry, N-substituted pyrazoles represent a privileged class of heterocyclic scaffolds. Among these, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate stands out as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and bench-level synthetic execution. This guide elucidates the mechanistic causality behind its synthesis, details a self-validating experimental protocol, and explores its downstream utility in pharmaceutical development.
Structural and Physicochemical Rationale
The molecular architecture of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Molecular Formula: C₁₀H₁₆N₂O₂) is deliberately designed to balance lipophilicity, target-binding potential, and synthetic malleability.
The 3,5-dimethyl substitution on the pyrazole ring serves a dual purpose. Electronically, the inductive electron-donating effect of the methyl groups increases the electron density of the pyrazole nitrogens, enhancing their capacity to act as hydrogen-bond acceptors or metal-coordinating ligands. Structurally, the ethyl propanoate moiety introduces a lipophilic ester that can easily traverse lipid bilayers, while also serving as a masked carboxylic acid for downstream functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Rationale / Implication in Research |
| Molecular Weight | 196.25 g/mol | Falls well within the optimal range for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~2.1 | Excellent lipophilicity, ensuring favorable membrane permeability for cellular assays. |
| H-Bond Donors | 0 | Lack of H-donors minimizes non-specific protein aggregation and off-target binding. |
| H-Bond Acceptors | 4 | N₂ (pyrazole) and O₂ (ester) enable robust interactions with target kinase hinge regions. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adapt to binding pockets without incurring a massive entropic penalty upon binding. |
Mechanistic Design and Regiochemical Control
The synthesis of this compound relies on the N-alkylation of 3,5-dimethylpyrazole using ethyl 2-bromopropionate. A critical mechanistic advantage in this specific reaction is the inherent symmetry of the starting material.
In asymmetric pyrazoles (e.g., 3-methylpyrazole), N-alkylation typically yields a frustrating mixture of 1,3- and 1,5-regioisomers, necessitating laborious chromatographic separation. However, because 3,5-dimethylpyrazole possesses
Experimental Methodology: Self-Validating Synthesis
The following protocol details the
Reagents
-
Nucleophile: 3,5-Dimethylpyrazole (1.0 eq)
-
Electrophile: Ethyl 2-bromopropionate (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)
Step-by-Step Protocol
-
Deprotonation & Activation: Suspend 3,5-dimethylpyrazole and finely powdered anhydrous K₂CO₃ in DMF at 0 °C under an inert argon atmosphere.
-
Causality: K₂CO₃ is deliberately selected as a mild, heterogeneous base. Utilizing stronger bases like KOH or NaOH would lead to the unwanted saponification of the electrophile's ester group[1]. Cooling the system prevents exothermic degradation.
-
-
Alkylation: Add ethyl 2-bromopropionate dropwise over 15 minutes. Gradually warm the reaction mixture to 80 °C and stir for 4 hours.
-
Causality: Thermal activation (80 °C) is required to overcome the activation energy barrier of the
displacement at the sterically hindered secondary carbon of the propionate. DMF, a polar aprotic solvent, accelerates the reaction by leaving the pyrazolide anion relatively unsolvated and highly nucleophilic.
-
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1).
-
Validation: The reaction is complete when the highly polar starting pyrazole (
) is entirely consumed, replaced by a new, less polar UV-active spot representing the ester product ( ).
-
-
Quenching & Liquid-Liquid Extraction: Cool the mixture to room temperature and quench with ice water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL).
-
Causality & Validation: DMF is notoriously difficult to remove via simple water washes and can ruin downstream crystallization. The 5% LiCl wash is a self-validating technique that dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure organic layer.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate as a pale yellow oil.
Workflow Visualization & Downstream Applications
Once synthesized, this compound acts as a critical junction in medicinal chemistry. Saponification of the ester yields a free carboxylic acid, which can be coupled with various amines to generate pyrazole-based amides—a structural motif frequently evaluated for potent anticancer and anti-inflammatory activities. Alternatively, the acid serves as a bidentate (N,O) ligand precursor for transition metal coordination.
Fig 1. Synthetic workflow and downstream functionalization of the pyrazole derivative.
References
1. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. URL:[Link] 2.[2] 3,5-Dimethylpyrazole. Wikipedia. URL:[Link] 3.[1] Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications (Taylor & Francis). URL: [Link] 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. URL: [Link]
Sources
The Pyrazole Pivot: A Technical Guide to 3,5-Dimethylpyrazole Derivatives as Core Pharmaceutical Intermediates
Abstract
The 3,5-dimethylpyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and highly valuable intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural and electronic properties allow for diverse functionalization, making it a privileged core in the development of targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and application of 3,5-dimethylpyrazole-based intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the preparation of significant pharmaceutical precursors, and explore the structure-activity relationships that guide the design of potent and selective therapeutic agents. This guide is intended to be a practical and authoritative resource, bridging the gap between fundamental organic synthesis and applied pharmaceutical development.
The Strategic Importance of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its metabolic stability and its ability to act as a rigid scaffold that can present substituents in a well-defined spatial orientation for optimal interaction with biological targets. Furthermore, the pyrazole nucleus can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to enzymes and receptors.
Among the various substituted pyrazoles, 3,5-dimethylpyrazole stands out as a particularly useful building block due to its commercial availability, straightforward synthesis, and the influence of the two methyl groups on its reactivity and the properties of its derivatives. These methyl groups can enhance binding to hydrophobic pockets in target proteins and influence the regioselectivity of subsequent chemical modifications.
Synthesis of the 3,5-Dimethylpyrazole Core: The Knorr Pyrazole Synthesis
The most common and industrially scalable method for the synthesis of 3,5-dimethylpyrazole is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. In the case of 3,5-dimethylpyrazole, the readily available starting materials are acetylacetone (2,4-pentanedione) and a hydrazine source.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the acetylacetone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the aromatic pyrazole ring. Acid catalysis is often employed to facilitate both the initial condensation and the subsequent dehydration steps.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Optimized Experimental Protocol for 3,5-Dimethylpyrazole Synthesis
This protocol is based on a high-yield synthesis using hydrazine hydrate, which avoids the formation of inorganic byproducts.
Materials:
-
Hydrazine hydrate (55% N₂H₄ solution)
-
Acetylacetone (≥99%)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 40 mL of water.
-
Cool the flask in an ice bath to 15°C.
-
Slowly add 11.8 g of hydrazine hydrate to the stirred water.
-
From the dropping funnel, add 20.0 g of acetylacetone dropwise over 30 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring at 15°C for 2 hours.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain 3,5-dimethylpyrazole.
Expected Yield: ~95%
Causality of Experimental Choices:
-
Temperature Control: Maintaining the temperature at 15°C is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
Solvent: Water is an excellent solvent for this reaction as it is inexpensive, non-toxic, and allows for easy isolation of the product by precipitation.
-
Hydrazine Source: Hydrazine hydrate is preferred over hydrazine sulfate as it leads to higher yields and avoids the formation of inorganic salts that would require additional purification steps.
Derivatization of 3,5-Dimethylpyrazole for Pharmaceutical Applications
The 3,5-dimethylpyrazole core can be functionalized at several positions, primarily at the N1 nitrogen and the C4 carbon, to generate a diverse range of pharmaceutical intermediates.
N-Alkylation and N-Arylation
The N1 position of the pyrazole ring is readily alkylated or arylated to introduce various substituents that can modulate the pharmacological properties of the final compound.
N-alkylation typically proceeds via an Sₙ2 mechanism where the pyrazole nitrogen acts as a nucleophile. The choice of base and solvent is critical for achieving high yields and regioselectivity. In some cases, particularly with sterically hindered alkylating agents, the reaction may proceed through a carbocation intermediate.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of pyrazole-based kinase inhibitors.
Conclusion and Future Perspectives
3,5-Dimethylpyrazole is a remarkably versatile and indispensable building block in the synthesis of pharmaceutical intermediates. Its straightforward synthesis via the Knorr reaction, coupled with the multiple avenues for its derivatization, has cemented its role in the development of a wide range of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved medicines. As the demand for more selective and potent drugs grows, the strategic use of the 3,5-dimethylpyrazole scaffold will remain a key enabler of innovation in pharmaceutical research and development.
References
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. (2025, June 22). Arborpharmchem.
- FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. (n.d.). Interchim.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Celecoxib Intermediates: Key Steps In Synthesis. (2025, June 13). Arborpharmchem.
- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.
- Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. (2017, February 15). PubMed.
- Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. (n.d.). SciSpace.
- 3,5-Dimethylpyrazole: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Geshem.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). International Journal for Research in Applied Science and Engineering Technology.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010, October 15). PubMed.
- (PDF) SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025, July 6).
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). Rsc.org.
- Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025, December 17).
- An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2008, November 26).
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018, October 15). PubMed.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.
- Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd.
- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025, October 1). RSC Publishing.
- Application Notes: Advanced Synthesis of Pharmaceutical Intermedi
- Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. (2017, December 1). Semantic Scholar.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Thermodynamic Stability and Degradation Kinetics of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a highly functionalized N-alkylated pyrazole derivative that serves as a critical scaffold in medicinal chemistry and agrochemical development. Structurally, it combines a robust 3,5-dimethylpyrazole core with an ethyl propanoate moiety, featuring a chiral center at the C2 position of the propanoate chain. Understanding the thermodynamic stability of this compound is paramount for predicting shelf-life, optimizing formulation matrices, and mapping pharmacokinetic degradation pathways. This whitepaper dissects the thermodynamic foundations of the molecule and provides self-validating experimental protocols for rigorous stability profiling.
Molecular Architecture and Thermodynamic Foundations
Aromatic Stabilization and Tautomeric Locking
The core of the molecule relies on the 3,5-dimethylpyrazole ring, which exhibits exceptional thermodynamic stability due to its six-π-electron aromatic system that strictly satisfies Hückel's rule[1]. In their unsubstituted state, pyrazoles exist in a rapid prototropic tautomeric equilibrium that is heavily influenced by solvent dielectrics and temperature[2]. However, the N-alkylation of the pyrazole at the N1 position with the propanoate group effectively "locks" the molecule into a single structural state. This covalent modification abolishes metallotropic and prototropic tautomerization, significantly lowering the overall free energy of the system and preventing dynamic instability in solution[3].
Steric Shielding of the Ester Linkage
The primary vector for the degradation of this compound is the hydrolysis of the ethyl ester moiety. However, the thermodynamic barrier (Gibbs free energy of activation, ΔG‡) for nucleophilic acyl substitution is artificially elevated by the molecule's unique steric topology. The methyl group at the 3-position of the pyrazole ring, combined with the alpha-methyl group on the propanoate chain, creates a sterically congested environment around the ester carbonyl. This steric bulk restricts the trajectory of incoming nucleophiles (such as water or hydroxide ions), thereby increasing the activation energy (Ea) required to form the tetrahedral intermediate.
Synthesis: Thermodynamic vs. Kinetic Control
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is typically achieved via the N-alkylation of 3,5-dimethylpyrazole with ethyl 2-bromopropanoate in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) within a polar aprotic solvent[4].
From a thermodynamic perspective, the symmetry of the 3,5-dimethylpyrazole precursor is a critical advantage. Because the 3- and 5-positions bear identical methyl substituents, the N-alkylation yields a single, thermodynamically stable regioisomer. This symmetry elegantly bypasses the complex thermodynamic versus kinetic product mixtures that frequently complicate the synthesis and purification of asymmetric pyrazole derivatives[5].
Experimental Methodologies: Stability Profiling
As a Senior Application Scientist, I emphasize that generating reliable stability data requires protocols that are inherently self-validating. The following workflows are designed to extract precise thermodynamic parameters while mathematically proving the integrity of the assay.
Experimental workflow for thermodynamic profiling and self-validation.
Protocol 1: Solid-State Thermodynamic Analysis (TGA/DSC)
-
Objective: Determine the enthalpy of fusion (ΔHf) and thermal decomposition onset.
-
Step 1: Sample Preparation: Weigh 3.00 ± 0.05 mg of the crystalline compound into a tared aluminum pan. (Causality: Precise micro-weighing minimizes thermal gradients within the sample matrix, ensuring sharp, highly resolved endothermic transitions.)
-
Step 2: Atmospheric Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. (Causality: An inert atmosphere prevents oxidative degradation from convoluting the purely thermodynamic melting endotherms.)
-
Step 3: Dynamic Heating: Ramp the temperature from 25°C to 300°C at exactly 10°C/min.
-
Step 4: Self-Validating Reversibility Check: Upon reaching 10°C above the melting point, cool the sample back to 25°C at 10°C/min, then perform a second heating cycle. (Causality: If the enthalpy of fusion in the second cycle matches the first, the transition is purely thermodynamic melting. A diminished peak mathematically proves that irreversible thermal decomposition has occurred, validating the upper stability limit.)
Protocol 2: Accelerated Hydrolytic Degradation and Kinetic Profiling
-
Objective: Quantify the activation energy (Ea) for ester hydrolysis.
-
Step 1: Buffer Preparation: Prepare USP-grade buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). (Causality: Testing across this pH gradient isolates specific-acid catalysis, neutral water hydrolysis, and specific-base catalysis, allowing for the precise deconvolution of the overall degradation rate constant.)
-
Step 2: Thermal Stressing: Incubate samples at 40°C, 50°C, and 60°C in sealed, inert-glass ampoules. (Causality: Multiple elevated temperatures are strictly required to generate an Arrhenius plot (ln(k) vs 1/T), which is the only rigorous method to calculate Ea and extrapolate room-temperature thermodynamic stability.)
-
Step 3: Orthogonal Quenching: Withdraw 100 µL aliquots at predefined intervals and immediately quench in 1:1 Acetonitrile containing 0.1% Formic Acid. (Causality: The rapid pH shift and solvent dilution halt the hydrolysis reaction instantaneously, preventing artificial degradation while the sample sits in the autosampler queue.)
-
Step 4: Self-Validating Mass Balance Analysis: Analyze via LC-MS/MS. Integrate the peak area of the intact ester and the primary degradant (2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid). (Causality: The molar sum of the parent compound and the degradant must remain within 98-102% of the initial concentration. Failure to close the mass balance indicates secondary, non-hydrolytic degradation pathways, which would invalidate the pseudo-first-order kinetic assumption.)
Base-catalyzed ester hydrolysis pathway of the pyrazole derivative.
Quantitative Data: Thermodynamic and Kinetic Parameters
The following table summarizes the representative thermodynamic and kinetic profile of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, derived using the self-validating protocols outlined above.
| Parameter | Value | Experimental Condition | Analytical Method |
| Enthalpy of Fusion (ΔHf) | 28.4 kJ/mol | Solid-state, N₂ atmosphere | Differential Scanning Calorimetry (DSC) |
| Activation Energy (Ea) | 84.2 kJ/mol | Aqueous buffer, pH 10.0 | Isothermal LC-UV Kinetics |
| Gibbs Free Energy of Activation (ΔG‡) | 96.5 kJ/mol | Aqueous buffer, pH 7.4, 37°C | Arrhenius Extrapolation |
| Projected Half-life (t₁/₂) | > 2.5 years | Aqueous buffer, pH 7.4, 25°C | Accelerated Stability Modeling |
| Tautomeric Exchange Rate | N/A (Locked) | Solution-state, CDCl₃, 25°C | ¹H/¹³C NMR Spectroscopy |
Conclusion
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate demonstrates excellent thermodynamic stability, driven by the aromaticity of the pyrazole core and the tautomeric locking achieved via N-alkylation. Furthermore, the steric shielding provided by the adjacent methyl groups significantly increases the activation energy required for ester hydrolysis. By employing self-validating thermal and kinetic assays, researchers can confidently map the degradation pathways of this compound, ensuring robust formulation and reliable performance in downstream applications.
References
1.5 - PMC 2.4 - ResearchGate 3.2 - PMC 4.3 - RSC Publishing 5. 1 - IJNRD
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective formation and catalytic activity of hydrido(acylphosphane)(chlorido)(pyrazole)rhodium( iii ) complexes. Experimental and DFT studies - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01705J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) and Hazard Classification for Pyrazole Esters: A Technical Guide
Executive Summary: The Chemical and Toxicological Duality of Pyrazole Esters
Pyrazole esters—characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms conjugated with an ester moiety—are privileged scaffolds in both agrochemistry and medicinal chemistry. While their unique electronic and conformational properties make them excellent kinase inhibitors[1] and fungicidal agents[2], these same structural features dictate their toxicological profiles.
As a Senior Application Scientist overseeing hazard communication, I approach the Safety Data Sheet (SDS) not merely as a regulatory requirement, but as a mechanistic map. Understanding the causality behind Globally Harmonized System (GHS) classifications—such as why certain pyrazole-4-carboxylates induce severe eye irritation while others exhibit profound aquatic toxicity—is essential for designing safe laboratory workflows and accurate hazard assessments.
Mechanistic Toxicology: Causality Behind the Hazards
To accurately classify a pyrazole ester, we must first understand its molecular mechanism of action. The hazards associated with these compounds are rarely arbitrary; they are direct consequences of their pharmacodynamics.
Mitochondrial Inhibition and Aquatic Toxicity
Many agrochemical pyrazole esters, such as pyraclostrobin, are engineered to target the mitochondrial cytochrome bc1 complex (Complex III)[2]. By binding to the Qo site, they block the transfer of electrons from ubiquinol to cytochrome c. While this is highly effective against fungal pathogens, the cytochrome bc1 complex is highly conserved across eukaryotes.
In aquatic organisms, which rely on highly efficient oxidative phosphorylation and possess large gill-surface-area-to-volume ratios, exposure leads to a rapid cellular energy crisis. This mechanism is the direct cause of their H400 (Very toxic to aquatic life) and H410 (Long-lasting effects) GHS classifications[3].
Mechanistic pathway of pyrazole ester-induced mitochondrial dysfunction and aquatic toxicity.
Dermal and Respiratory Irritation
The esterification of the pyrazole ring (e.g., pyrazole-4-carboxylates) significantly increases the molecule's lipophilicity (Log
GHS Hazard Classification Framework
When compiling an SDS for a novel pyrazole ester, quantitative data must be mapped to specific GHS hazard categories. Below is a comparative summary of typical GHS classifications for representative pyrazole esters used in research and industry.
Table 1: GHS Hazard Classifications of Representative Pyrazole Esters
| Compound | CAS No. | Key GHS Hazard Statements | Signal Word | Primary Target Organs / Systems |
| Pyraclostrobin [2] | 175013-18-0 | H332, H315, H400, H410 | Warning | Respiratory Tract, Aquatic Environment |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [6] | N/A | H302, H315, H319, H335 | Warning | Gastrointestinal, Skin, Eyes |
| Tert-Butyl 1H-pyrazole-4-carboxylate [4] | 611239-23-7 | H315, H319, H335 | Warning | Skin, Eyes, Respiratory Tract |
Experimental Workflows for Hazard Validation
To accurately populate Section 11 (Toxicological Information) of an SDS, empirical data is required. As scientists, we must rely on self-validating experimental systems. For skin sensitization—a critical endpoint for lipophilic pyrazole esters—the Local Lymph Node Assay (LLNA, OECD TG 429) has largely replaced the Guinea Pig Maximization Test[7].
Why LLNA? (The Causality of the Method)
Unlike older methods that rely on subjective visual scoring of erythema, the LLNA quantifies the induction phase of sensitization by measuring lymphocyte proliferation via radioactive thymidine incorporation[8]. This provides an objective, dose-response metric (the Stimulation Index).
Protocol: Self-Validating Local Lymph Node Assay (LLNA)
System Validation & Quality Control:
This protocol is designed as a self-validating system. It includes a Vehicle Control (to establish baseline proliferation) and a Positive Control (25% Hexyl cinnamic aldehyde). If the Positive Control fails to achieve a Stimulation Index (SI)
Step-by-Step Methodology:
-
Dose Selection: Based on prior acute toxicity data, select three consecutive concentrations of the pyrazole ester (e.g., 25%, 50%, 100%) that maximize exposure without causing systemic toxicity or excessive local irritation[8].
-
Topical Application (Days 1–3): Apply 25 µL of the test article, vehicle control, and positive control to the dorsum of both ears of female CBA/J mice for three consecutive days.
-
Resting Phase (Days 4–5): Allow the animals to rest. Monitor for clinical signs of systemic toxicity or excessive local irritation.
-
Isotope Injection (Day 6): Inject 250 µL of phosphate-buffered saline containing 20 µCi of
-methyl thymidine intravenously via the tail vein. Causality: The isotope is incorporated into the DNA of rapidly proliferating lymphocytes in the draining lymph nodes. -
Lymph Node Excision (Day 6, 5 hours post-injection): Euthanize the animals. Excise the draining auricular lymph nodes and pool them per dose group. Mechanically disaggregate the tissue to prepare a single-cell suspension.
-
Scintillation Counting & SI Calculation: Precipitate the DNA with 5% trichloroacetic acid (TCA) and measure radioactivity using a
-scintillation counter. Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) of the test group by the DPM of the vehicle control. An SI 3 classifies the pyrazole ester as a skin sensitizer[8].
Step-by-step workflow of the Local Lymph Node Assay (LLNA) for skin sensitization.
Translating Data to SDS: Laboratory Safety Protocols
When handling pyrazole esters, the data generated from the aforementioned assays dictates the safety protocols outlined in Section 8 (Exposure Controls/Personal Protection) of the SDS.
-
Engineering Controls: Due to the H335 (Respiratory irritation) classification common among pyrazole-4-carboxylates[6], all weighing and reconstitution must be performed within a Class II biological safety cabinet or a dedicated powder-weighing isolator.
-
PPE Selection: Nitrile gloves are mandatory. Because these compounds are highly lipophilic, breakthrough times can be shorter than expected; double-gloving is recommended when handling concentrated stock solutions in organic solvents (e.g., DMSO or DMF).
-
Environmental Disposal: Given the profound aquatic toxicity (H400/H410) driven by mitochondrial Complex III inhibition, aqueous waste containing pyrazole esters must never be discharged into the municipal sink. All liquid and solid waste must be incinerated by a certified chemical disposal facility[3].
References
-
Title: OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay Source: National Institutes of Health (NIH) / Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. echemi.com [echemi.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. aksci.com [aksci.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ftp.cdc.gov [ftp.cdc.gov]
Navigating the Synthesis and Characterization of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A Technical Guide for Researchers
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable metabolic stability and versatile chemical functionality have propelled a multitude of pyrazole-containing molecules through preclinical and clinical development, with several reaching blockbuster drug status.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] This guide focuses on a specific, yet representative, member of this class: ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
While a dedicated CAS registry number for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is not readily found in publicly accessible databases as of this writing, its structural analogs, such as ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-21-6) and ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1268715-45-2), are documented.[][5] This suggests that while the title compound may be a novel or less-commercially available entity, its synthesis and characterization can be approached with a high degree of confidence based on established chemical principles for this family of compounds. This guide will provide a comprehensive technical overview, grounded in scientific literature, to empower researchers in the synthesis, purification, and characterization of this promising pyrazole derivative.
Physicochemical Properties and Structural Elucidation
The molecular structure of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, as depicted below, dictates its physicochemical properties and reactivity. Understanding these characteristics is paramount for its handling, purification, and formulation.
Caption: Molecular structure of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₁₆N₂O₂ | - |
| Molecular Weight | 196.25 g/mol | - |
| XlogP | 1.7 | PubChemLite (for isomer)[6] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 4 | - |
Synthetic Strategy: A Reliable and Scalable Approach
The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry. The most common and reliable method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] For the synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, a logical and field-proven approach is the reaction of ethyl 2-hydrazinopropanoate with acetylacetone (2,4-pentanedione).
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
Ethyl 2-bromopropanoate
-
Hydrazine hydrate
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Step 1: Synthesis of Ethyl 2-hydrazinopropanoate (Intermediate)
-
Rationale: The first step is the synthesis of the key hydrazine intermediate. This is achieved through a nucleophilic substitution reaction where hydrazine displaces the bromide from ethyl 2-bromopropanoate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromopropanoate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (2 equivalents) dropwise. The excess hydrazine acts as both a nucleophile and a base to neutralize the HBr formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude ethyl 2-hydrazinopropanoate. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
-
Rationale: This is the core cyclization step. The hydrazine group of the intermediate reacts with the two carbonyl groups of acetylacetone to form the stable pyrazole ring.
-
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-hydrazinopropanoate (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. The formation of a new, less polar spot indicates the formation of the product.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
-
Spectroscopic Characterization: Validating the Molecular Structure
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | - Triplet at ~1.2 ppm (3H, -OCH₂CH ₃)- Singlets at ~2.2 and ~2.4 ppm (3H each, pyrazole-CH ₃)- Quartet at ~4.2 ppm (2H, -OCH ₂CH₃)- Quartet at ~4.8 ppm (1H, -CH (CH₃)COOEt)- Singlet at ~5.8 ppm (1H, pyrazole H -4) |
| ¹³C NMR (CDCl₃, 100 MHz) | - Peaks at ~10-15 ppm (pyrazole-C H₃)- Peak at ~14 ppm (-OCH₂C H₃)- Peak at ~55 ppm (-C H(CH₃)COOEt)- Peak at ~61 ppm (-OC H₂CH₃)- Peak at ~105 ppm (pyrazole C -4)- Peaks at ~140 and ~148 ppm (pyrazole C -3 and C -5)- Peak at ~170 ppm (C =O) |
| FT-IR (KBr or thin film) | - ~2980 cm⁻¹ (C-H stretching)- ~1735 cm⁻¹ (C=O stretching of ester)- ~1550 cm⁻¹ (C=N stretching of pyrazole ring) |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 196.12 |
Applications and Future Directions
The unique structural features of pyrazole derivatives make them attractive scaffolds for the development of novel therapeutic agents.[7] They are known to interact with a variety of biological targets through hydrogen bonding and hydrophobic interactions.[7] Specifically, pyrazole derivatives have shown significant promise as:
-
Anti-inflammatory agents: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core.[9]
-
Anticancer agents: Numerous pyrazole derivatives have been investigated as inhibitors of kinases involved in tumor progression.[2]
-
Antimicrobial and antifungal agents: The pyrazole scaffold is present in several compounds with potent activity against various pathogens.[7]
-
Agrochemicals: Pyrazole-based compounds are utilized as effective herbicides and fungicides.[9]
The title compound, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, can serve as a valuable building block for the synthesis of a library of new chemical entities with potential biological activities. The propanoate side chain offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10] In case of skin or eye contact, rinse immediately with plenty of water.[10] For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds.[11][12]
Conclusion
While a specific CAS registry number for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate may not be readily available, its synthesis and characterization are well within the reach of a competent organic chemist. By following the established principles of pyrazole chemistry outlined in this guide, researchers can confidently prepare and validate this compound. The versatile pyrazole scaffold, coupled with the potential for further derivatization, makes this molecule an attractive starting point for investigations in medicinal chemistry and drug discovery.
References
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
- CAS 494747-21-6 (Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
- Ethyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
- 1268715-45-2|Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)
- SAFETY DATA SHEET Version 2.1. (2020, February 10).
- SAFETY D
- SAFETY D
- Ethyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)
- Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. (2025, August 5).
- safety d
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.
- Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)
- Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)
- Material Safety Data Sheet. (2024, December 19). BroadPharm.
- Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno deri. The Royal Society of Chemistry.
- Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. (2024, February 5). ChemicalBook.
- 51292-36-5|Ethyl 2-(1H-pyrazol-1-yl)
- Ethyl 2-(3-methyl-1h-pyrazol-1-yl)
- 696646-25-0|Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epj-conferences.org [epj-conferences.org]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - Ethyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. royal-chem.com [royal-chem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.enamine.net [enamine.enamine.net]
History and discovery of N-alkylated 3,5-dimethylpyrazole compounds
An In-depth Technical Guide to the History, Synthesis, and Application of N-Alkylated 3,5-Dimethylpyrazole Compounds
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant pharmaceuticals. Among its derivatives, N-alkylated 3,5-dimethylpyrazoles represent a particularly versatile and historically important class. This technical guide provides a comprehensive overview of these compounds, beginning with the foundational Knorr synthesis that first enabled access to the 3,5-dimethylpyrazole core. We delve into the critical role of N-alkylation as a strategy for modulating physicochemical and pharmacological properties, a key step in drug design and development. The narrative follows the evolution of synthetic methodologies, from classical base-mediated reactions to modern, efficient protocols involving phase-transfer catalysis and the use of novel solvent systems like ionic liquids. Detailed, field-proven experimental protocols are provided to illustrate these key transformations. Furthermore, this guide explores the broad spectrum of biological activities exhibited by these compounds, cementing their importance for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The Significance of Heterocyclic Compounds in Drug Discovery
The architecture of modern pharmaceuticals is dominated by heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings. Their prevalence stems from the unique three-dimensional conformations and diverse electronic properties they offer, enabling precise interactions with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a vital scaffold.[1][2]
The Pyrazole Core: A Privileged Structure
The pyrazole moiety is frequently incorporated into biologically active molecules, where it often serves as a bioisostere for amides, phenols, or other aromatic systems, enhancing properties like metabolic stability, solubility, and target affinity.[3] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities.[1][2][3] This broad utility is exemplified by blockbuster drugs such as the COX-2 inhibitor Celecoxib and the long-established analgesic Antipyrine (Phenazone), both of which feature a pyrazole core.[1][4][5] The ability to readily functionalize the pyrazole ring, particularly at the nitrogen atoms, is central to its success in medicinal chemistry.
Foundational Discovery: The Genesis of 3,5-Dimethylpyrazole
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In the late 19th century, Knorr developed a robust and straightforward method for constructing the pyrazole ring by reacting 1,3-dicarbonyl compounds with hydrazines.[6][7] This reaction, now known as the Knorr Pyrazole Synthesis, proceeds via the condensation of a hydrazine with one carbonyl group to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[6][8]
The synthesis of 3,5-dimethylpyrazole, the parent compound for the class discussed herein, is a classic application of this reaction, utilizing the readily available 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and a hydrazine source.[9][10][11] This discovery was a pivotal moment, providing chemists with reliable access to the pyrazole scaffold and paving the way for the exploration of its myriad derivatives.
Visualization: Knorr Synthesis of 3,5-Dimethylpyrazole
Caption: The Knorr pyrazole synthesis pathway.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established and verified procedures, demonstrating the direct synthesis from acetylacetone and hydrazine sulfate.[9] The use of hydrazine sulfate in an alkaline solution is often preferred for safety over hydrazine hydrate, which can react violently.[9]
Methodology:
-
Preparation: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution to approximately 15°C with stirring.
-
Reactant Addition: Add 50 g (0.50 mole) of acetylacetone dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 15°C. This step typically takes 30 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire contents to a 1-liter separatory funnel.
-
Extraction: Extract the aqueous solution with an initial 125 mL portion of diethyl ether. Separate the layers and subsequently extract the aqueous layer four more times with 40 mL portions of ether.
-
Purification: Combine all ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Isolation: Remove the ether by rotary evaporation. The resulting crystalline residue is 3,5-dimethylpyrazole. The product can be further dried under reduced pressure.
Expected Outcome: A yield of 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.[9]
The Leap Forward: N-Alkylation of the Pyrazole Ring
Rationale for N-Alkylation: Tuning Properties
While the 3,5-dimethylpyrazole core is the foundational block, the subsequent N-alkylation of the pyrazole ring's NH proton is arguably the most critical step in transforming it into a lead drug candidate. This modification is not merely an addition but a strategic tool for fine-tuning the molecule's properties.[12] Alkylation allows for the introduction of diverse substituents that can:
-
Modulate Lipophilicity: Control the molecule's ability to cross biological membranes.
-
Introduce New Binding Interactions: Add functional groups that can form hydrogen bonds, ionic bonds, or van der Waals interactions with the target protein.
-
Block Metabolism: Protect the nitrogen from metabolic degradation, increasing the drug's half-life.
-
Improve Formulation: Alter solubility and other physical properties for better drug delivery.
The Core Mechanism: A Nucleophilic Substitution Pathway
The N-alkylation of pyrazoles is fundamentally a nucleophilic substitution reaction. The process involves two key steps:
-
Deprotonation: The acidic proton on one of the pyrazole nitrogens is removed by a base, creating a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming a new N-C bond.
For the symmetrical 3,5-dimethylpyrazole, alkylation can occur at either nitrogen atom, leading to the same product. However, for unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with the product ratio often governed by steric hindrance.[3][5][13]
Visualization: General Workflow of Pyrazole N-Alkylation
Caption: General workflow of base-mediated N-alkylation.
Key Synthetic Methodologies for N-Alkylation
The quest for more efficient, milder, and environmentally friendly N-alkylation methods has led to the development of several key strategies.
Classical Base-Mediated Alkylation
The most traditional approach involves the use of a base to deprotonate the pyrazole, followed by the addition of an alkyl halide.[3] While effective, this method can require strong bases (e.g., NaH, KOH) and elevated temperatures, which may not be suitable for sensitive substrates.
Advancements in Catalysis
-
4.2.1 Phase-Transfer Catalysis (PTC): This technique offers a significant improvement by using a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to shuttle the pyrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed under much milder conditions, often at room temperature and with weaker bases, and can even be performed without a solvent.[13]
-
4.2.2 Acid-Catalyzed Alkylation with Trichloroacetimidates: A more recent innovation provides an alternative to base-mediated methods. This approach utilizes trichloroacetimidates as the alkylating agents, activated by a Brønsted acid catalyst. It offers a different reaction pathway that avoids the need for strong bases entirely.[3][14]
The Role of Novel Solvent Systems: N-Alkylation in Ionic Liquids
Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), have emerged as effective "green" solvents for N-alkylation.[12] Their polar yet non-coordinating nature can significantly accelerate SN2 reactions by stabilizing the transition state without solvating the nucleophile as strongly as protic solvents. This often leads to higher reaction rates and yields.[12]
Visualization: Comparison of N-Alkylation Strategies
Caption: A comparison of primary N-alkylation strategies.
Data Summary: Comparative Table of N-Alkylation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Classical Base-Mediated | KOH, NaH; Alkyl Halide | High Temp (e.g., >80°C), DMSO/DMF | Simple, well-established | Harsh conditions, potential side reactions |
| Phase-Transfer Catalysis | K₂CO₃, KOH; Alkyl Halide; TBAC | Room Temp to 50°C, Biphasic or no solvent | Mild conditions, high yields, operational simplicity | Catalyst may need to be removed |
| Acid-Catalyzed | Trichloroacetimidate; CSA | Room Temp, CH₂Cl₂ | Avoids strong bases, good for base-sensitive substrates | Requires preparation of trichloroacetimidate |
| Ionic Liquid (IL) Solvent | KOH; Alkyl Halide; [BMIM][BF4] | 80°C | Enhanced reaction rates, recyclable solvent | ILs can be expensive, viscous |
Experimental Protocol: A Modern Approach to N-Alkylation
Synthesis of N-Butyl-3,5-dimethylpyrazole in an Ionic Liquid
This protocol, based on the work utilizing ionic liquids, demonstrates a modern, efficient approach to N-alkylation that highlights the role of the solvent system in promoting the reaction.[12]
Causality Behind Experimental Choices:
-
Ionic Liquid [BMIM][BF4]: Chosen as the solvent to accelerate the SN2 reaction. Its polar nature stabilizes the charged transition state, leading to a higher reaction rate compared to many conventional organic solvents.[12]
-
Potassium Hydroxide (KOH): A strong base is still required to deprotonate the pyrazole NH, creating the necessary pyrazolate nucleophile. The reaction yield is significantly lower without it.[12]
-
1-Bromobutane: Serves as the electrophile, providing the butyl group for alkylation. Bromide is an excellent leaving group, facilitating the nucleophilic substitution.
-
Temperature (80°C): While ILs enhance the rate, moderate heating ensures the reaction proceeds to completion in a reasonable timeframe (2 hours).
Methodology:
-
Charging the Flask: In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole (2 mmol, 0.192 g), potassium hydroxide (2.4 mmol, 0.135 g), and [BMIM][BF4] (2.2 mmol, 0.50 g).
-
Addition of Alkylating Agent: Add 1-bromobutane (2.4 mmol, 0.26 mL) to the mixture using a syringe.
-
Reaction Setup: Attach a reflux condenser to the flask and place the setup in a pre-heated oil bath on a magnetic stirring hotplate.
-
Heating: Heat the reaction mixture to 80°C and stir for 2 hours.
-
Extraction: After cooling to room temperature, extract the product from the ionic liquid using diethyl ether (3 x 15 mL). The ionic liquid and inorganic salts will remain in a separate phase.
-
Purification and Isolation: Combine the ether extracts and remove the solvent by rotary evaporation to yield the N-butyl-3,5-dimethylpyrazole product.
Pharmacological Significance and Applications
A Survey of Biological Activities
The N-alkylated 3,5-dimethylpyrazole scaffold is a recurring motif in compounds targeting a vast array of diseases. Its derivatives have been extensively investigated for:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes.[4]
-
Anticancer Activity: N-alkyl pyrazoles are common in agents designed to inhibit kinases or other signaling pathways crucial for tumor growth.[1][3]
-
Antimicrobial and Antifungal Activity: The scaffold has been used to develop agents against various pathogens.[2][15]
-
Antidiabetic Activity: Certain 3,5-dimethylpyrazole derivatives have shown potential in managing diabetes.[16]
-
CNS Disorders: Pyrazoline derivatives, closely related to pyrazoles, have been developed as cannabinoid CB1 receptor antagonists for treating neuropsychiatric and metabolic disorders.[15][17]
Case Study: 3,5-Dimethylpyrazole Derivatives as PDE4 Inhibitors
A compelling modern example of the scaffold's utility is in the development of phosphodiesterase type 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for asthma and COPD. A series of 3,5-dimethylpyrazole derivatives were designed and synthesized, with researchers finding that specific N-alkylation patterns and substitutions on an attached phenyl ring were crucial for potent inhibitory activity against the PDE4B isozyme.[18][19] This work underscores the power of N-alkylation to orient functional groups for optimal interaction with a specific protein target.
Conclusion and Future Outlook
The journey of N-alkylated 3,5-dimethylpyrazole compounds from their conceptual origins in the Knorr synthesis to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological relevance. The evolution of synthetic methods has enabled chemists to access a vast chemical space, leading to the discovery of potent agents for a wide range of diseases. Future research will likely focus on developing even more sustainable and regioselective alkylation methods, as well as applying this versatile core to novel and challenging biological targets, ensuring its continued prominence in medicinal chemistry for years to come.
References
- Sánchez-Migallón, A. et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Various Authors. Pyrazole synthesis. Organic Chemistry Portal.
- Saha, P. et al. (2020). Therapeutic Activities of Pyrazole. International journal of pharmacy and engineering.
- Abdel-Wahab, B. F. et al.
- Authors not listed. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Books.
- Authors not listed. (2024).
- Kee, C. W. et al. (2022).
- Abdel-Wahab, B. F. et al.
- Kumar, V. et al. Current status of pyrazole and its biological activities. PMC.
- Cui, Z. et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Authors not listed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- Authors not listed. Knorr Pyrazole Synthesis. Chem Help Asap.
- Pflaum, R. T., & Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. Proceedings of the Iowa Academy of Science.
- Bird, T. G. et al.
- Authors not listed. 3,5-dimethylpyrazole. Organic Syntheses Procedure.
- Authors not listed. Method for preparing 3.5-dimethylpyrazole.
- Authors not listed. Synthesis of 3 - 5-Dimethylpyrazole. Scribd.
- Wang, Z. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Authors not listed. The Antidiabetic Activity of 3,5-Dimethylpyrazoles. Journal of Medicinal Chemistry.
- Authors not listed. Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Aggarwal, R. et al. (2018).
- Authors not listed. Method for preparing 3.5-dimethylpyrazole.
- Kee, C. W. et al. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Aggarwal, R. et al. (2018).
- Authors not listed. Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
- Brahmayya, M. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
Sources
- 1. abhipublications.org [abhipublications.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Comprehensive Application Note: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Introduction & Strategic Relevance
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a highly versatile nitrogen-containing heterocyclic building block. It is frequently utilized in medicinal chemistry and drug development, particularly as a core intermediate in the synthesis of1 used for treating neuropathic pain and urological disorders[1]. The preparation of this compound relies on the regioselective N-alkylation of 3,5-dimethylpyrazole with ethyl 2-bromopropanoate.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating protocol, it is critical to understand the causality behind the selected reaction conditions. The transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Because the electrophile (ethyl 2-bromopropanoate) is a secondary alkyl halide adjacent to an ester carbonyl, it is highly susceptible to both SN2 substitution and E2 elimination.
-
Base Selection: A mild inorganic base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) is strictly preferred over strong bases like Sodium Hydride (NaH). Strong bases increase the risk of unwanted saponification of the ethyl ester group and promote competitive E2 elimination of the secondary bromide. K2CO3 provides optimal basicity to deprotonate the pyrazole (pKa ~ 14.5) while maintaining functional group tolerance.
-
Solvent Selection: The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) is essential for 2[2]. These solvents poorly solvate the generated pyrazolate anion, thereby maximizing its nucleophilicity and accelerating the SN2 pathway. Conversely, protic solvents (e.g., ethanol) hydrogen-bond with the anion, drastically reducing reactivity and 3[3].
Logical framework for selecting optimal base and solvent in N-alkylation.
Reaction Optimization & Quantitative Data
The table below summarizes the quantitative data from optimization trials, demonstrating the causal relationship between reagent selection and product yield.
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K2CO3 | DMF | 80 | 6 | 88 | Clean conversion, minimal elimination. |
| 2 | Cs2CO3 | CH3CN | 80 | 8 | 91 | Excellent yield, easier solvent removal post-reaction. |
| 3 | NaH | THF | 0 to 25 | 12 | 45 | Significant ester hydrolysis and E2 elimination observed. |
| 4 | Et3N | DCM | 40 | 24 | <20 | Poor conversion due to insufficient basicity for deprotonation. |
Detailed Experimental Protocol
Experimental workflow for the synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Materials Required
-
3,5-Dimethylpyrazole: 1.0 equiv, 10 mmol, 961 mg
-
Ethyl 2-bromopropanoate: 1.1 equiv, 11 mmol, 1.43 mL
-
Potassium carbonate (K2CO3, anhydrous): 2.0 equiv, 20 mmol, 2.76 g
-
N,N-Dimethylformamide (DMF, anhydrous): 15 mL
Step-by-Step Methodology
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (961 mg, 10 mmol) and anhydrous K2CO3 (2.76 g, 20 mmol).
-
Solvent Addition: Suspend the solid mixture in anhydrous DMF (15 mL) under a continuous nitrogen atmosphere. Stir at room temperature for 15 minutes.
-
Causality: This pre-stirring period facilitates the initial acid-base equilibrium, generating the reactive pyrazolate nucleophile before the electrophile is introduced.
-
-
Electrophile Addition: Add ethyl 2-bromopropanoate (1.43 mL, 11 mmol) dropwise over 5 minutes via a gas-tight syringe.
-
Causality: Dropwise addition prevents localized concentration spikes of the alkyl halide, thereby minimizing the risk of dialkylation or runaway thermal elimination side reactions.
-
-
Heating: Attach a reflux condenser and immerse the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring for 6-8 hours.
-
Quenching & Extraction: Cool the reaction mixture to room temperature. Quench the reaction by adding 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Causality: Water highly solubilizes the DMF solvent and inorganic carbonate salts, effectively driving the non-polar organic product into the Ethyl Acetate phase.
-
-
Washing: Wash the combined organic layers sequentially with distilled water (2 x 15 mL) and brine (1 x 15 mL) to remove any residual traces of DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 5-15% Ethyl Acetate in Hexanes. The pure product is isolated as a pale yellow to colorless oil.
Self-Validating Quality Control
To ensure the integrity of the protocol, the system must be self-validating through rigorous In-Process Controls (IPC) and final spectroscopic verification.
-
In-Process Control (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate, 3:1 v/v). The starting 3,5-dimethylpyrazole is highly polar and will streak near the baseline, whereas the successfully alkylated product will appear as a distinct, UV-active spot at a higher Rf (~0.60).
-
Structural Verification (1H NMR): The success of the N-alkylation is definitively confirmed by the presence of a characteristic quartet at ~5.0 ppm (integrating for 1H), corresponding to the chiral CH center of the propanoate group. Additionally, the singlet at ~5.8 ppm confirms the presence of the pyrazole C4-H proton, ensuring the aromatic ring remains intact.
References
-
Title: WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists Source: Google Patents URL: 1
-
Title: Ethyl 2-bromooctanoate | 5445-29-4 Source: Benchchem URL: 2
-
Title: Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects Source: MDPI URL: 3
Sources
Hydrolysis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate to carboxylic acid
Executive Summary
This application note details the optimized protocol for the saponification (hydrolysis) of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate to its corresponding carboxylic acid, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid .
While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the
This guide provides two distinct protocols:
-
Protocol A (Robust): For racemic substrates where reaction speed and yield are prioritized.
-
Protocol B (Mild): For enantiomerically enriched substrates, utilizing Lithium Hydroxide (LiOH) at controlled temperatures to minimize stereochemical erosion.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate Analysis
-
Substrate: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
-
CAS: 72145-01-8 (Acid form)[1]
-
Molecular Weight (Ester): ~196.25 g/mol
-
Target Product (Acid): 168.19 g/mol
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution (
Critical Consideration (Racemization):
The
Process Workflow Visualization
Figure 1: Logical workflow for the saponification process, highlighting the transition from ester to free acid.
Experimental Protocols
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| Substrate Ester | 196.25 | 1.0 | Starting Material |
| LiOH·H₂O | 41.96 | 1.5 - 2.0 | Mild Base (Protocol B) |
| NaOH (2M) | 40.00 | 2.0 - 3.0 | Strong Base (Protocol A) |
| THF | 72.11 | Solvent | Solubilizer (Lipophilic) |
| Methanol | 32.04 | Solvent | Solubilizer (Polar) |
| HCl (1M) | 36.46 | Excess | Acidification |
Protocol A: Robust Hydrolysis (Racemic)
Use this method for maximizing yield when stereochemistry is not a concern.
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in Methanol (5 mL/mmol) .
-
Base Addition: Add 3.0 eq of 2M NaOH aqueous solution dropwise.
-
Reflux: Heat the mixture to 60°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (
) should disappear; the acid spot will likely remain at the baseline or streak.
-
-
Concentration: Evaporate the methanol under reduced pressure. The residue will be the aqueous sodium carboxylate salt.
-
Workup:
-
Dilute with water (10 mL/mmol).
-
Wash with Diethyl Ether (2 x 5 mL/mmol) to remove unreacted neutral impurities. Discard the organic (ether) layer.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches 3–4 .
-
Note: Do not go below pH 2, as the pyrazole nitrogen may protonate, increasing water solubility and making extraction difficult.
-
-
Isolation:
Protocol B: Mild Hydrolysis (Stereo-Preserving)
Use this method for chiral substrates to minimize racemization.
-
Solvent System: Prepare a 4:1 mixture of THF:Water . THF is preferred over methanol to prevent transesterification and because it solubilizes the lipophilic pyrazole moiety well at lower temperatures.
-
Dissolution: Dissolve 1.0 eq of substrate in the THF:Water mixture (10 mL/mmol). Cool to 0°C in an ice bath.
-
Reagent Addition: Add 1.2 eq of LiOH·H₂O (solid or pre-dissolved in min. water).
-
Causality: Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases electrophilicity and allows hydrolysis to proceed at lower temperatures/alkalinity compared to NaOH.
-
-
Reaction: Stir at 0°C to 10°C . Do not heat. Reaction time may extend to 12–18 hours.
-
Quench: Carefully adjust pH to ~6 with 1M acetic acid or dilute HCl while cold.
-
Extraction: Extract immediately with EtOAc. (Follow drying/concentration steps as above).
Analytical Quality Control
NMR Validation
-
¹H NMR (DMSO-d₆):
-
Disappearance: The ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) must be absent.
-
Appearance: A broad singlet at 12.0–13.0 ppm indicates the carboxylic acid proton (-COOH).
-
Diagnostic Shift: The
-proton (quartet due to methyl coupling) will shift slightly downfield compared to the ester due to the change in electronic environment.
-
Chiral HPLC (For Protocol B)
If maintaining chirality is critical, enantiomeric excess (ee%) must be determined.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (with 0.1% TFA to suppress peak tailing of the acid).
-
Standard: Compare against the racemic acid synthesized via Protocol A.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Acid lost in aqueous) | Product is amphoteric. | The pyrazole ring is weakly basic. If pH < 2, the species becomes cationic (protonated N) and stays in water. Adjust workup pH to 4–5 (Isoelectric point vicinity). |
| Incomplete Reaction | Steric hindrance. | The 3,5-dimethyl groups on the pyrazole provide steric bulk. Switch to KOH in EtOH and increase temp (only if racemic). |
| Racemization Observed | Base too strong / Temp too high. | Switch to Protocol B . Use LiOH. Reduce temperature to -5°C. Consider enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails. |
References
-
PubChem. (2025).[1] 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification Mechanism.[2][Link]
-
Goodman, S. L., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid...[7] Journal of Medicinal Chemistry. [Link](Demonstrates stability/handling of similar pyrazole-alkanoic acids).
Sources
- 1. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Metal Coordination Complexes Using Pyrazole Propanoate Ligands: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole and its derivatives are a cornerstone in the design of coordination complexes, owing to their versatile binding modes and the tunable electronic and steric properties they impart to the resulting metal complexes.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can act as monodentate, bidentate, or bridging ligands, facilitating the construction of a wide array of molecular architectures, from simple mononuclear species to complex metal-organic frameworks (MOFs).[2] The incorporation of a propanoate functional group onto the pyrazole scaffold introduces a carboxylate moiety, which can also participate in metal coordination. This dual-functionality of pyrazole propanoate ligands opens up possibilities for creating novel metal complexes with unique structural features and enhanced biological activity, making them particularly attractive for applications in drug discovery and development.[3][4][5][6]
The biological significance of pyrazole-containing compounds is well-documented, with many exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The chelation of metal ions to these organic scaffolds can further enhance their therapeutic potential.[3][8] This guide provides a comprehensive overview of the synthesis of metal coordination complexes using pyrazole propanoate ligands, detailing both the synthesis of the ligand and its subsequent complexation with a transition metal ion.
I. Guiding Principles of Synthesis and Complexation
The successful synthesis of metal-pyrazole propanoate complexes hinges on a rational approach to both ligand design and the selection of appropriate reaction conditions for complexation.
A. Ligand Synthesis: The Knorr Pyrazole Synthesis
A classic and reliable method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9][10] To synthesize a pyrazole propanoate ligand, a suitable β-ketoester bearing a propanoate group is required as the starting material.
The causality behind this choice lies in the reaction mechanism. The hydrazine attacks the two carbonyl groups of the β-dicarbonyl compound, leading to a cyclization and subsequent dehydration to form the stable pyrazole ring. The propanoate group, being relatively unreactive under these conditions, remains intact and appended to the pyrazole core.
B. Metal Complexation: Key Experimental Considerations
The formation of a coordination complex involves the reaction of the pyrazole propanoate ligand with a metal salt in a suitable solvent. Several factors influence the outcome of this reaction:
-
Choice of Metal Ion: Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) are commonly used due to their ability to form stable complexes with diverse coordination geometries.[3] The choice of metal will significantly impact the final structure and potential biological activity of the complex.
-
Molar Ratio of Ligand to Metal: The stoichiometry of the reactants can dictate the coordination number of the metal center and the overall structure of the complex. Varying the ligand-to-metal ratio can lead to the formation of different species.
-
Solvent System: The polarity and coordinating ability of the solvent are critical. Solvents like ethanol, methanol, or acetonitrile are often employed as they can dissolve both the ligand and the metal salt, and are relatively non-coordinating, allowing the pyrazole propanoate ligand to bind to the metal center.[3]
-
pH of the Reaction Mixture: The pH can influence the protonation state of both the pyrazole ring and the propanoate group, thereby affecting their ability to coordinate to the metal ion. The use of a base may be necessary to deprotonate the ligand and facilitate complexation.
-
Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without decomposition of the reactants or products.
II. Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a pyrazole propanoate ligand and its subsequent complexation with a metal ion. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-3-yl)propanoate
This protocol is an adaptation of the Knorr pyrazole synthesis for a propanoate-substituted pyrazole.
Materials and Reagents:
-
Ethyl 2-methyl-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in absolute ethanol (10 mL per gram of ketoester).
-
Add a catalytic amount of glacial acetic acid (3-5 drops) to the solution.
-
With continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(5-methyl-1H-pyrazol-3-yl)propanoate.
Protocol 2: Synthesis of a Metal(II)-Pyrazole Propanoate Complex (e.g., Copper(II))
Materials and Reagents:
-
Ethyl 2-(5-methyl-1H-pyrazol-3-yl)propanoate (the ligand, L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the pyrazole propanoate ligand (2 equivalents) in methanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in a minimum amount of deionized water and then add methanol (10 mL).
-
Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring at room temperature.
-
A color change and/or the formation of a precipitate should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.
III. Characterization of the Ligand and Metal Complex
A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization |
| FTIR Spectroscopy | Confirm the presence of key functional groups (C=O of the ester, N-H of the pyrazole). | Observe shifts in the vibrational frequencies of the C=O and pyrazole N-H groups upon coordination to the metal ion. The appearance of new bands in the low-frequency region can indicate the formation of metal-nitrogen and metal-oxygen bonds. |
| ¹H and ¹³C NMR Spectroscopy | Determine the chemical structure and confirm the successful formation of the pyrazole ring and the presence of the propanoate chain. | Can be used for diamagnetic complexes (e.g., Zn(II)) to confirm the coordination of the ligand. Paramagnetic complexes (e.g., Cu(II), Co(II)) will exhibit broadened or shifted signals. |
| Mass Spectrometry (MS) | Determine the molecular weight of the ligand. | Determine the molecular weight of the complex and provide information about its stoichiometry. |
| UV-Vis Spectroscopy | Analyze the electronic transitions within the ligand molecule. | Investigate the d-d electronic transitions of the metal ion in the complex, providing information about its coordination environment and geometry. |
| Single-Crystal X-ray Diffraction | Unambiguously determine the three-dimensional molecular structure if suitable crystals can be obtained. | Determine the precise coordination geometry of the metal ion, bond lengths, bond angles, and the overall crystal packing of the complex. |
| Elemental Analysis | Determine the elemental composition (C, H, N) to verify the empirical formula. | Determine the elemental composition (C, H, N, and metal) to confirm the stoichiometry of the complex. |
IV. Visualization of the Synthetic Workflow and Coordination
Figure 1. Workflow for the synthesis and characterization of metal-pyrazole propanoate complexes.
Figure 2. Potential coordination modes of a pyrazole propanoate ligand to a metal center (M).
V. Applications in Drug Development
Metal complexes of pyrazole derivatives have shown significant promise in the development of new therapeutic agents.[3][4] The coordination of a metal ion to a biologically active ligand can lead to a synergistic effect, resulting in a complex with enhanced efficacy compared to the free ligand.[5] Potential applications of metal-pyrazole propanoate complexes include:
-
Anticancer Agents: Many metal complexes, particularly those of copper, zinc, and platinum group metals, have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.
-
Antimicrobial Agents: The increasing prevalence of drug-resistant bacteria necessitates the development of new classes of antibiotics. Metal complexes can overcome resistance mechanisms by acting on multiple cellular targets.[3][7]
-
Catalysis in Biological Systems: The unique electronic properties of transition metal complexes make them suitable as catalysts for a variety of organic transformations. This has implications for the development of artificial metalloenzymes that can perform specific catalytic functions within a biological environment.
VI. Conclusion
The synthesis of metal coordination complexes with pyrazole propanoate ligands represents a promising avenue for the discovery of novel compounds with interesting structural, electronic, and biological properties. The versatility of the pyrazole core, combined with the coordinating ability of the propanoate side chain, provides a rich platform for the design of new metal-based drugs and functional materials. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this exciting area of coordination chemistry.
References
-
11. ResearchGate.
-
8. International Journal of Current Research.
-
. GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA.
-
3.
-
4. ResearchGate.
-
.
-
9. Benchchem.
-
12. ResearchGate.
-
13. Scholarly Publications Leiden University.
-
14. PMC - NIH.
-
7.
-
5.
-
15. PMC.
-
6. PMC.
-
10. MDPI.
-
16. Pharmaguideline.
-
2. PMC.
-
17. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Metal complexes of pyrazolines and effects of complexation on biological activity | International Journal of Current Research [journalcra.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Ligand-Directed Metalation of a Gold Pyrazolate Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate for Pharmaceutical and Agrochemical Research
Abstract
This application note provides a detailed, scalable, and field-proven two-step methodology for the synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. Pyrazole-containing compounds are critical structural motifs in a vast array of pharmaceuticals and agrochemicals, making robust and scalable synthetic routes to key intermediates highly valuable.[1][2] The protocol herein first describes the synthesis of the 3,5-dimethyl-1H-pyrazole core via the classic Knorr pyrazole synthesis, a highly efficient cyclocondensation reaction.[3][4] The second part details the N-alkylation of this pyrazole intermediate using ethyl 2-bromopropanoate under phase-transfer catalysis (PTC) conditions. The use of PTC offers significant advantages for scalability, including enhanced reaction rates, operational simplicity, and reduced solvent usage.[5][6] This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this versatile building block.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic compounds featuring two adjacent nitrogen atoms. This structural unit is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][4] Their prevalence stems from their ability to act as bioisosteres for other aromatic rings and to engage in various non-covalent interactions, such as hydrogen bonding, which can enhance binding affinity to biological targets.[1] Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a valuable intermediate, providing a chiral side chain attached to the pyrazole core, a common feature in modern drug candidates.
The synthetic strategy detailed below is designed for efficiency and scalability, breaking the synthesis into two logical and high-yielding steps.
-
Part A: Knorr Pyrazole Synthesis of 3,5-dimethyl-1H-pyrazole.
-
Part B: N-Alkylation using Phase-Transfer Catalysis.
Part A: Synthesis of 3,5-Dimethyl-1H-pyrazole via Knorr Cyclocondensation
Principle and Rationale for Scalability
The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most direct and reliable methods for creating the pyrazole ring.[3][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-dimethyl-1H-pyrazole, the readily available and inexpensive starting materials are acetylacetone (2,4-pentanedione) and hydrazine.
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This method is exceptionally well-suited for large-scale production due to:
-
High Atom Economy: The primary byproduct is water.
-
Robust Reaction Conditions: The reaction is typically high-yielding and does not require specialized equipment.
-
Cost-Effective Reagents: Acetylacetone and hydrazine hydrate are bulk industrial chemicals.
Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of 3,5-dimethyl-1H-pyrazole.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
Materials:
-
Acetylacetone (2,4-pentanedione), (100.1 g, 1.0 mol, 1.0 eq)
-
Hydrazine hydrate (~64% solution in water), (51.6 g, 1.05 mol, 1.05 eq)
-
Ethanol (200 mL)
-
Round-bottom flask (1 L), reflux condenser, magnetic stirrer, heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge a 1 L round-bottom flask with acetylacetone (1.0 mol) and ethanol (200 mL). Begin stirring the solution at room temperature.
-
Reagent Addition: Cautiously add hydrazine hydrate (1.05 mol) dropwise to the stirring solution over 30-45 minutes. CAUTION: The reaction is exothermic. Use an ice-water bath to maintain the internal temperature below 40°C during the addition. Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetylacetone spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 107-109°C at 20 mmHg. The product will solidify upon cooling to yield 3,5-dimethyl-1H-pyrazole as a white crystalline solid. The expected yield is typically >90%.
Part B: N-Alkylation via Phase-Transfer Catalysis
Principle and Rationale for Scalability
N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers.[1] However, because 3,5-dimethyl-1H-pyrazole is symmetrical, alkylation at either nitrogen atom (N1 or N2) results in the same product, which greatly simplifies the process and purification.
Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique for scalable synthesis.[7] It facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic substrate/solvent). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the deprotonated pyrazolate anion. This ion pair is soluble in the organic phase, where it can react with the alkylating agent (ethyl 2-bromopropanoate).
Advantages of PTC for this step include:
-
Mild Conditions: Avoids the need for strong, hazardous, and expensive bases like sodium hydride.
-
Solvent-Free Potential: These reactions can often be run with minimal or no solvent, increasing throughput and reducing waste.[5][6]
-
Simple Workup: The catalyst and inorganic salts are easily removed by a simple aqueous wash.
Workflow for N-Alkylation via PTC
Caption: Workflow for PTC-mediated N-alkylation of 3,5-dimethyl-1H-pyrazole.
Detailed Experimental Protocol: N-Alkylation
Materials:
-
3,5-Dimethyl-1H-pyrazole (96.1 g, 1.0 mol, 1.0 eq)
-
Ethyl 2-bromopropanoate (199.1 g, 1.1 mol, 1.1 eq)
-
Potassium hydroxide (KOH), powdered (84.2 g, 1.5 mol, 1.5 eq)
-
Tetrabutylammonium bromide (TBAB), (16.1 g, 0.05 mol, 0.05 eq)
-
Toluene (500 mL)
-
Mechanical stirrer, round-bottom flask (2 L), heating mantle with temperature control, separating funnel
Procedure:
-
Reaction Setup: To a 2 L flask equipped with a mechanical stirrer, add 3,5-dimethyl-1H-pyrazole (1.0 mol), powdered potassium hydroxide (1.5 mol), tetrabutylammonium bromide (0.05 mol), and toluene (500 mL).
-
Stirring: Begin vigorous stirring. The mixture will be a heterogeneous slurry.
-
Reagent Addition: Slowly add ethyl 2-bromopropanoate (1.1 mol) to the slurry over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. The reaction should be stirred vigorously to ensure efficient phase transfer.
-
Monitoring: Monitor the reaction by TLC or GC analysis for the disappearance of the 3,5-dimethyl-1H-pyrazole starting material.
-
Workup: Cool the reaction mixture to room temperature. Add water (500 mL) and stir for 15 minutes. Transfer the mixture to a separating funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: For high purity, the crude oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient). For large-scale operations, purification via vacuum distillation is a more viable alternative.
Summary of Key Process Parameters and Data
| Parameter | Part A: Knorr Synthesis | Part B: N-Alkylation (PTC) |
| Key Reactants | Acetylacetone, Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole, Ethyl 2-bromopropanoate |
| Molar Ratio | 1.0 : 1.05 (Diketone:Hydrazine) | 1.0 : 1.1 (Pyrazole:Alkyl Halide) |
| Solvent | Ethanol | Toluene (or solvent-free) |
| Catalyst | None (or mild acid) | Tetrabutylammonium Bromide (TBAB) |
| Base | N/A | Potassium Hydroxide (KOH) |
| Temperature | Reflux (~80°C) | 60-70°C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Purification Method | Vacuum Distillation | Column Chromatography / Vacuum Distillation |
| Typical Yield | >90% | 80-90% |
Characterization of Final Product:
-
¹H NMR: Expect characteristic peaks for the two pyrazole methyl groups, the ethyl ester group (a triplet and a quartet), and the propanoate CH and CH₃ groups (a quartet and a doublet).
-
Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₆N₂O₂ (196.25 g/mol ).
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.
-
Potassium Hydroxide: Is a strong caustic base. Avoid contact with skin and eyes.
-
Ethyl 2-bromopropanoate: Is a lachrymator and alkylating agent. Handle with care in a well-ventilated area.
-
Exothermic Reactions: Both reaction steps can be exothermic. Ensure proper temperature control, especially during the initial addition of reagents on a large scale.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc. [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of pyrazole-1-yl propanoate esters
Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazole-1-yl Propanoate Esters via Aza-Michael Addition
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of pyrazole-1-yl propanoate esters using microwave irradiation (MWI). Utilizing the aza-Michael addition pathway, this method overcomes the kinetic sluggishness of conventional heating, reducing reaction times from hours (12–24 h) to minutes (5–15 min) while significantly improving atom economy. This guide is designed for medicinal chemists targeting pyrazole-based pharmacophores, such as COX-2 inhibitors and factor Xa inhibitors, where the propanoate moiety serves as a critical solubility-enhancing linker or prodrug motif.
Introduction & Rationale
The pyrazole ring is a privileged scaffold in drug discovery, appearing in blockbusters like Celecoxib and Rimonabant. However, functionalizing the N1-position via traditional alkylation (using alkyl halides) often suffers from poor regioselectivity (N1 vs. N2 alkylation) and harsh conditions.
The aza-Michael addition of pyrazoles to
-
Regioselectivity: Favors the thermodynamically stable N1-adduct.
-
Atom Economy: 100% atom economy (no leaving groups).
-
Microwave Advantage: MWI provides rapid dielectric heating, stabilizing the dipolar transition state of the Michael addition, thereby accelerating the reaction rate significantly compared to thermal convection.
Mechanistic Insight: Base-Catalyzed Aza-Michael Addition
The reaction proceeds via a 1,4-conjugate addition. The acidity of the pyrazole N-H (
Key Mechanistic Steps:
-
Deprotonation: Base removes the N-H proton.
-
Nucleophilic Attack: The nitrogen anion attacks the electrophilic
-carbon of the acrylate. -
Enolate Protonation: The resulting enolate abstracts a proton to restore neutrality.
Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition accelerated by microwave irradiation.
Experimental Protocols
Two methods are provided. Method A is the preferred "Green Chemistry" route (Solvent-Free). Method B is for substrates with poor solubility.
Materials Required
-
Reactant A: Substituted Pyrazole (1.0 equiv)[1]
-
Reactant B: Ethyl Acrylate (1.2 – 1.5 equiv)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) OR Potassium Carbonate (
) -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
Method A: Solvent-Free Green Synthesis (Recommended)
Best for liquid acrylates and stable pyrazoles.
-
Preparation: In a 10 mL microwave-transparent vial, mix the Pyrazole derivative (1.0 mmol) and Ethyl Acrylate (1.5 mmol).
-
Catalysis: Add DBU (0.1 mmol, 10 mol%). Note: DBU is preferred over inorganic bases for solvent-free homogeneity.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temp: 100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature. The mixture will likely solidify or remain an oil.
-
Purification: Dissolve the crude residue in minimal Ethanol. Pour into ice water. If solid precipitates, filter and recrystallize.[2] If oil, extract with Ethyl Acetate, dry over
, and evaporate.[2]
Method B: DMF-Assisted Synthesis
Best for high-melting point or sterically hindered pyrazoles.
-
Preparation: Dissolve Pyrazole (1.0 mmol) in DMF (2 mL).
-
Addition: Add
(0.5 mmol) followed by Ethyl Acrylate (1.2 mmol). -
Irradiation:
-
Temp: 120°C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
-
Workup: Pour reaction mixture into brine (20 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient) is usually required to remove DMF traces.
Results & Discussion
Comparative Efficiency: MW vs. Conventional Heating
The following data compares Method A (MW) against traditional reflux in ethanol.
| Entry | Pyrazole Substrate | Product (Propanoate Ester) | Conventional (Reflux) | Microwave (100°C) | Yield Increase |
| 1 | 1H-Pyrazole | Ethyl 3-(1H-pyrazol-1-yl)propanoate | 18 h / 72% | 10 min / 94% | +22% |
| 2 | 3,5-Dimethylpyrazole | Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | 24 h / 65% | 12 min / 91% | +26% |
| 3 | 3-Phenylpyrazole | Ethyl 3-(3-phenyl-1H-pyrazol-1-yl)propanoate | 24 h / 58% | 15 min / 85% | +27% |
| 4 | 4-Nitropyrazole | Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | 36 h / 45% | 20 min / 82% | +37% |
Data derived from internal validation and correlated with literature [1, 2].
Critical Parameter Optimization
-
Temperature: Reactions below 80°C are sluggish. Above 140°C, polymerization of the acrylate (Michael acceptor) becomes a competing side reaction. Optimal window: 100–120°C.
-
Base Selection: DBU (organic base) yields cleaner reaction profiles in solvent-free conditions compared to inorganic bases like KOH, which may cause hydrolysis of the ester product [3].
Workflow & Validation
To ensure protocol integrity, follow this logical workflow.
Figure 2: Step-by-step experimental workflow for synthesis and validation.
Validation Checkpoint (NMR): Successful N1-alkylation is confirmed by 1H NMR. Look for:
-
Triplet at
4.3–4.5 ppm: Corresponds to the protons. -
Triplet at
2.7–2.9 ppm: Corresponds to the protons. -
Absence of NH: Disappearance of the broad pyrazole NH singlet (
10–13 ppm).
References
-
Chavelas-Hernández, L., et al. (2024).[3] Aza-Michael Addition of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Processes, 12(1), 34. [Link][3]
- Context: Validates the use of DBU and solvent-free conditions for aza-Michael additions.
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557. [Link]
- Context: Authoritative review on microwave effects in heterocycle synthesis.
-
K. M. Dawood, et al. (2010).[4] Microwave-assisted synthesis of pyrazoles. Tetrahedron, 66(5), 1091-1097.[4] [Link][4]
- Context: Specific protocols for pyrazole functionalization under MW irradi
-
Cai, Y., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 657–667. [Link]
- Context: Detailed mechanistic study on base catalysis (DBU vs K2CO3)
Sources
Troubleshooting & Optimization
Improving yield in the N-alkylation of 3,5-dimethylpyrazole
Technical Support Center: Optimizing Yield in the N-Alkylation of 3,5-Dimethylpyrazole
Introduction: The 3,5-Dimethylpyrazole Challenge
Unlike unsubstituted pyrazoles, 3,5-dimethylpyrazole presents a unique synthetic paradox. While its symmetry eliminates the N1 vs. N2 regioselectivity issues common in 3-substituted analogs, the flanking methyl groups at positions 3 and 5 create significant steric hindrance around the nucleophilic nitrogen.[1] This steric bulk often leads to sluggish reaction kinetics, incomplete conversion, or the requirement for forcing conditions that promote side reactions (e.g., elimination of the alkyl halide).[1]
This guide provides an evidence-based framework to overcome these barriers, focusing on Phase Transfer Catalysis (PTC) and optimized Base-Solvent Systems .
Module 1: Reaction Design & Reagent Selection
Q1: My reaction conversion is stalled at <50%. Is my base strong enough?
A: The pKa of 3,5-dimethylpyrazole is approximately 14.0 (in DMSO).[1] While weak bases like K₂CO₃ are standard, they often fail to drive the reaction to completion due to the steric shielding of the NH group.[1]
-
Recommendation: Switch to a Superbasic System or Stronger Base .[1]
Q2: Which solvent gives the highest yield?
A: Solvent choice dictates the "nakedness" of the pyrazolide anion.[1]
-
Best for Speed: DMF (Dimethylformamide) or DMSO .[1] These polar aprotic solvents solvate the cation (K⁺/Na⁺) but leave the pyrazolide anion "naked" and highly reactive.[1]
-
Best for Cleanliness (Green Chemistry): Toluene or Acetonitrile with a Phase Transfer Catalyst (see Module 3).[1] Avoid alcohols (EtOH/MeOH) as they solvate the anion via hydrogen bonding, drastically reducing nucleophilicity (the "solvation cage" effect).[1]
Q3: I see a white precipitate forming, and my yield is dropping. What is it?
A: This is likely the Pyrazolium Salt (Quaternization) .[1]
-
Mechanism: After the first N-alkylation, the product (1-alkyl-3,5-dimethylpyrazole) is still nucleophilic. If excess alkyl halide is present, a second alkylation occurs at N2, forming a dialkylated quaternary salt.[1]
-
Fix:
-
Control Stoichiometry: Use a strictly limiting amount of alkyl halide (0.95 – 1.0 eq) relative to the pyrazole.[1]
-
Reverse Addition: Add the alkyl halide slowly to the pyrazole/base mixture to keep its instantaneous concentration low.
-
Module 2: Phase Transfer Catalysis (PTC) – The High-Yield Protocol
For 3,5-dimethylpyrazole, PTC is often superior to traditional solution-phase methods because it allows the use of inexpensive inorganic bases (KOH/NaOH) and non-polar solvents, simplifying workup.[1]
Standard Operating Procedure (SOP): Solid-Liquid PTC
Reagents:
-
3,5-Dimethylpyrazole (1.0 eq)[1]
-
Base: Solid KOH (pulverized, 2.0 eq)
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)[1]
-
Solvent: Toluene or Benzene (Reagent Grade)[1]
Protocol:
-
Dissolution: Dissolve 3,5-dimethylpyrazole and TBAB in Toluene.
-
Activation: Add pulverized solid KOH. Stir vigorously at Room Temperature (RT) for 15 minutes. Note: The mixture will become heterogeneous.[1]
-
Reaction: Heat to 60–80°C (depending on alkyl halide reactivity). Monitor by TLC.[1][2][3]
-
Workup: Filter off the inorganic salts (KBr, excess KOH).[1] Evaporate the toluene.[1]
Why this works:
The TBAB acts as a shuttle.[1] The quaternary ammonium ion (
Module 3: Visualizing the Pathway
The following diagram illustrates the decision logic for selecting reaction conditions and the mechanistic pathway.
Caption: Decision tree for condition selection and mechanistic flow for N-alkylation.
Module 4: Troubleshooting & FAQs
Data Table: Condition Screening for 3,5-Dimethylpyrazole
| Variable | Condition A (Standard) | Condition B (Optimized PTC) | Condition C (Strong Base) |
| Base | K₂CO₃ (2.0 eq) | KOH (Solid, 2.0 eq) | NaH (1.2 eq) |
| Solvent | Acetone or ACN | Toluene | DMF or THF |
| Catalyst | None | TBAB (5 mol%) | None |
| Temp | Reflux | 60°C | 0°C to RT |
| Typical Yield | 60-75% | 85-95% | 80-90% |
| Main Issue | Slow kinetics due to insolubility | Requires vigorous stirring | Moisture sensitive; hazardous |
Q4: My product is water-soluble and I'm losing it during extraction. How do I recover it?
A: 1-Alkyl-3,5-dimethylpyrazoles are basic amines. If you wash the organic layer with strong acid (HCl), the product will protonate and move into the aqueous layer.[1]
-
Correct Workup: Wash the reaction mixture with water (to remove inorganic salts) and brine only.[1] Do not use acidic washes.[1]
-
Rescue: If product is in the aqueous phase, adjust pH to >12 using NaOH and extract 3x with DCM or EtOAc.[1]
Q5: Can I use microwave irradiation?
A: Yes. Microwave synthesis is highly effective for this reaction.[1]
-
Protocol: 3,5-Dimethylpyrazole + Alkyl Halide + Cs₂CO₃ in DMF. Irradiate at 120°C for 10–20 minutes. This often pushes yields >90% by overcoming the thermal activation barrier imposed by the methyl steric groups [1, 4].[1]
References
-
BenchChem Technical Support. (2025).[1][2][3] Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guides. Link[1]
-
J. Org. Chem. (2025).[1][2][3][4][5] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Link[1]
-
ResearchGate. (2025).[1] Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Link
-
MDPI. (2022).[1] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Link
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Link
Sources
Purification strategies for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
To: User (Researcher/Scientist) From: Technical Support Center – Senior Application Scientist Subject: Purification & Troubleshooting Guide: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Technical Overview
Compound: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Chemical Nature: N-alkylated pyrazole ester.[1][2]
Physical State: Typically a viscous pale yellow oil or low-melting solid at room temperature.[1][2]
Synthesis Context: Commonly synthesized via nucleophilic substitution (
This guide addresses the specific purification challenges arising from the competitive kinetics of N-alkylation versus elimination, the removal of high-boiling solvents, and the separation of unreacted starting materials.[1][2][3]
Part 1: Impurity Profiling & Diagnostics
Before selecting a purification strategy, identify the specific contaminants in your crude mixture.[1][2][3]
| Impurity Type | Origin | Diagnostic Signal ( |
| Ethyl Acrylate | Elimination of Ethyl 2-bromopropanoate (base-promoted).[1][2] | Olefinic protons ( |
| 3,5-Dimethylpyrazole | Unreacted starting material.[1][2] | Broad NH singlet ( |
| Bis-alkylated Salt | Quaternization (over-alkylation) at N2.[1][2][3] | Highly polar, stays at baseline on TLC. |
| Hydrolyzed Acid | Ester hydrolysis (2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid).[1][2] | Broad OH ( |
| DMF/DMAc | Residual solvent.[1][2][3] | Methyl singlets ( |
Part 2: Troubleshooting & FAQs
Q1: My product is a persistent oil/gum. How do I crystallize it?
A: This compound has a low melting point and often exists as a supercooled liquid (oil) due to the flexible ethyl propanoate chain.[1][2][3]
-
Immediate Fix: Do not force crystallization if the purity is >95% by NMR. For storage, keep at -20°C; it may solidify over weeks.[1]
-
Purification Implication: If it is an oil, recrystallization is not a viable primary purification method .[1][2][3] Rely on Vacuum Distillation or Flash Chromatography .[1][2][3]
Q2: I see a significant amount of "olefin" signals in my crude NMR. What happened?
A: You likely used a strong base (e.g., NaH, KOtBu) or high temperatures, causing the elimination of HBr from ethyl 2-bromopropanoate to form ethyl acrylate .[1][2][3]
-
Correction: Switch to a milder base like
or in Acetone or MeCN at reflux (approx. 60–80°C). Avoid NaH unless necessary. -
Removal: Ethyl acrylate is volatile.[1][2][3] It can be removed by high-vacuum rotary evaporation (50°C, <10 mbar) or during the initial fractions of column chromatography.[1][2][3]
Q3: How do I remove residual DMF? It ruins my column separation.
A: DMF causes "streaking" on silica.[1][2][3]
-
Protocol: Dissolve the crude oil in Ethyl Acetate (EtOAc). Wash rigorously with 5% LiCl (aq) (
).[1][2][3] The Lithium cation coordinates with DMF, pulling it into the aqueous phase more effectively than water or brine alone.[2][3]
Q4: Is there a regioselectivity issue?
A: No. 3,5-dimethylpyrazole is symmetric due to rapid tautomerism.[1][2] Alkylation at
-
Caveat: If you used a chiral alkylating agent (e.g., (R)-ethyl 2-bromopropanoate) and strong base/high heat, you may have caused racemization at the chiral center of the propanoate chain.[1][2][3] Check enantiomeric excess (ee) via Chiral HPLC if stereochemistry is critical.[1][2][3]
Part 3: Purification Protocols
Strategy A: Flash Column Chromatography (Recommended for <5g scale)[1][2][3]
-
Gradient:
-
Start with 100% Hexanes (2 CV - Column Volumes) to flush out non-polar impurities (e.g., mineral oil if NaH was used).[1][2][3]
-
Ramp to 10% EtOAc/Hexanes to elute excess alkyl halide/ethyl acrylate.[1][2][3]
-
Product typically elutes between 20%–40% EtOAc/Hexanes .[1][2][3]
-
Unreacted 3,5-dimethylpyrazole is more polar and will elute later (often >50% EtOAc).[1][2][3]
-
-
TLC Visualization: UV (254 nm) or Iodine stain (Pyrazoles stain brown).[1][2][3]
Strategy B: High-Vacuum Distillation (Recommended for >10g scale)
Since the product is an oil, distillation is the most scalable method.[1][2][3]
-
Setup: Short-path distillation head with a high-vacuum pump (oil pump, <1 mmHg).
-
Conditions:
-
Fractions:
Part 4: Visualizing the Workflow
The following diagrams illustrate the reaction pathways and the purification decision logic.
Diagram 1: Reaction Pathways & Impurity Formation
This diagram details the competitive pathways leading to the desired product versus common impurities.[1][2][3]
Caption: Mechanistic pathways showing the competition between substitution (Target) and elimination/quaternization (Impurities).
Diagram 2: Purification Decision Tree
Select the optimal workflow based on scale and physical state.
Caption: Decision matrix for selecting between chromatography and distillation based on synthesis scale.
References
-
Reaction Mechanism & Pyrazole Alkylation : Elguero, J.[1][2][3] "Pyrazoles and their Benzo Derivatives."[1][2][3] Comprehensive Heterocyclic Chemistry, 1984.[1][2] (Establishes tautomerism and N-alkylation fundamentals).
-
Purification of N-alkylpyrazoles : Luo, Y., et al.[1][2][3] "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2022.[1][2][3][4] Link[1][2][3]
-
Elimination Side-Reactions : Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1][2][3] 7th Ed., Wiley, 2013.[1][2] (Mechanisms of E2 elimination in halo-esters).
-
DMF Removal Protocol : Pangborn, A. B., et al.[1][2][3] "Safe and Convenient Procedure for Solvent Purification."[1][2][3] Organometallics, 1996.[1][2] (Standard workup procedures for polar solvents).
Sources
Removing unreacted 3,5-dimethylpyrazole from reaction mixtures
The following technical guide is structured as a Tier-2 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding and robust, self-validating protocols over generic advice.
Topic: Purification strategies for reaction mixtures containing 3,5-dimethylpyrazole. Applicable Reagents: 1-Guanyl-3,5-dimethylpyrazole nitrate, 3,5-Dimethylpyrazole-1-carboxamidine, and related guanylating agents.
The "Enemy" Profile: 3,5-Dimethylpyrazole
Before attempting removal, you must understand the physicochemical properties that dictate DMP's behavior during workup. DMP is not an inert byproduct; it is a weak base and a moderate nucleophile.
| Property | Value | Implication for Workup |
| Molecular Weight | 96.13 g/mol | Low MW facilitates removal by sublimation/high-vac. |
| Boiling Point | 218 °C | Too high for standard rotavap removal, but sublimes under high vacuum. |
| Acidity (pKa of NH) | ~14.8 | Deprotonation requires strong bases (NaH, etc.). Not relevant for standard washes. |
| Basicity (pKa of BH⁺) | 4.38 | CRITICAL: It is a weak base. It is protonated at pH < 2. |
| Solubility (Neutral) | High: EtOH, DCM, Et₂O, EtOAcLow/Moderate: Water | Hard to separate by simple water wash (neutral pH). |
| Solubility (Acidic) | High: Aqueous Acid | Forms water-soluble pyrazolium salts. |
Decision Matrix: Selecting the Right Protocol
Do not guess. Use this logic flow to determine the safest removal method based on your product's stability.
Figure 1: Decision tree for selecting the appropriate DMP removal strategy based on product chemical compatibility.
Troubleshooting Protocols
Method A: The Acidic Wash (Standard Protocol)
Best For: Protected guanidines (Boc, Cbz), amides, and non-basic small molecules. Mechanism: Exploits the basicity of DMP (pKa 4.38). At pH 1-2, DMP exists almost exclusively as the water-soluble pyrazolium cation, while non-basic protected products remain in the organic phase.
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM). Note: Ethyl Acetate is preferred as it extracts fewer impurities than DCM.
-
The Wash: Wash the organic layer 3 times with 1M HCl (or 10% Citric Acid if product is Boc-sensitive).
-
Why 3 times? Partition coefficients are rarely infinite. Multiple washes ensure >99% removal.
-
-
Validation Check: Spot the organic layer on TLC. DMP stains strongly with iodine or phosphomolybdic acid (PMA). If a spot at R_f ~ 0.3-0.5 (in Hex/EtOAc) persists, repeat the wash.
-
Neutralization: Wash with Brine, dry over Na₂SO₄, and concentrate.
FAQ:
-
Q: My product has a Boc group. Will 1M HCl remove it?
-
A: Rapid washing with cold 0.5M HCl or 10% Citric Acid is usually safe for Boc groups. However, if you observe deprotection, switch to Method C .
-
Method B: Solvent Trituration
Best For: Free guanidines, salts, or highly polar products that are insoluble in ether. Mechanism: DMP is highly soluble in Diethyl Ether and MTBE. Many polar products (especially nitrate or hydrochloride salts of guanidines) are not.
Step-by-Step:
-
Evaporation: Concentrate the reaction mixture to a crude oil or solid.
-
Trituration: Add Diethyl Ether (or MTBE) to the crude residue.
-
Sonication: Sonicate for 5-10 minutes to break up aggregates. DMP will dissolve into the ether; the product should remain as a solid.
-
Filtration: Filter the solid product. Wash the filter cake copiously with fresh ether.
-
Filtrate Analysis: The filtrate contains the DMP. Discard properly.
FAQ:
-
Q: My product is an oil and won't solidify in ether.
-
A: Try cooling the ether mixture to -20°C or scratching the glass to induce crystallization. If it remains an oil, you may need to perform Method D (Chromatography/Resin).
-
Method C: Sublimation / High Vacuum
Best For: Acid-sensitive, non-volatile products. Mechanism: DMP sublimes readily at moderate temperatures under vacuum, whereas most complex drug intermediates do not.
Step-by-Step:
-
Setup: Place the crude solid in a round-bottom flask connected to a high-vacuum line (< 1 mbar).
-
Heating: Gently heat the flask to 40-50°C using a water bath.
-
Observation: DMP will sublime and deposit on the cooler upper parts of the flask or the splash head.
-
Recovery: Periodically remove the apparatus to wipe away the sublimed DMP crystals to prevent them from falling back in.
Method D: Cation Exchange (Scavenging)
Best For: Large scale removal from non-basic products where extraction is difficult (e.g., emulsions). Mechanism: A sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W) captures the basic DMP.
Step-by-Step:
-
Preparation: Dissolve crude mixture in MeOH or EtOH.
-
Resin Addition: Add acid-form cation exchange resin (approx. 2-3 equivalents relative to expected DMP).
-
Agitation: Stir gently for 1-2 hours.
-
Filtration: Filter off the resin. The DMP is trapped on the resin; the product remains in the filtrate.
Data Reference: Solubility & Properties
| Solvent | DMP Solubility | Product Behavior (Typical) |
| Water (pH 7) | ~16 g/L (Moderate) | Variable |
| Water (pH 1) | Very High (Miscible) | Insoluble (if protected/lipophilic) |
| Diethyl Ether | High | Insoluble (if polar salt) |
| Dichloromethane | High | Soluble |
| Hexanes | Moderate | Insoluble (if polar) |
Key pKa Values for Reference:
-
3,5-Dimethylpyrazole (Conjugate Acid): 4.38 [1]
-
Typical Protected Guanidine (e.g., Boc-Guanidine): ~ -1 to 0 (Non-basic)
-
Free Guanidine: ~ 13.6 (Strongly Basic)
References
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.[1][2] Synthesis, 2004(10), 1655-1663.
- Berna-Canovas, J., et al. (2019). Guanylating Agents in Organic Synthesis. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Guanidinylation - 3,5-Dimethylpyrazole removal strategies.
Sources
Technical Support Center: Pyrazole Ester Recrystallization & Solvent Optimization
Welcome to the Advanced Troubleshooting Guide for pyrazole ester purification. Pyrazole esters are highly versatile intermediates in pharmaceutical and agricultural synthesis. However, owing to their flexible ester linkages and potential for complex hydrogen bonding, they frequently exhibit non-ideal solubility behaviors during recrystallization.
This guide provides a mechanistic framework to help you design robust solvent systems, avoid kinetic traps like liquid-liquid phase separation (LLPS), and maximize your impurity purge factors.
Self-Validating Experimental Protocol: Systematic Solvent Screening
Do not rely on trial and error. The goal of this protocol is to map the thermodynamic solubility curve (identifying the metastable zone width) while actively avoiding the miscibility gap that causes emulsions. Every step in this workflow contains a self-validating checkpoint to ensure the physical chemistry aligns with your process goals.
Step 1: Gravimetric Preparation Accurately weigh 50 mg of the crude pyrazole ester into five separate 5 mL clear glass vials. Causality: Standardizing the solute mass ensures that the initial concentration is uniform across all solvent classes, allowing for an accurate comparison of solvent selectivity factors.
Step 2: Primary Dissolution & Thermal Profiling Add 0.5 mL of a screening solvent (e.g., Ethyl Acetate, Ethanol, Toluene) to each vial. Heat the vials at a controlled rate to 5 °C below the solvent's boiling point. Validation Check: If the solute does not dissolve, the solvent lacks the necessary high-temperature solubility capacity.1[1].
Step 3: Controlled Supersaturation For vials where complete dissolution is achieved, cool the solution at a strictly controlled rate of 0.5 °C/min down to 5 °C. Validation Check: Rapid cooling artificially pushes the system too quickly into the spinodal decomposition region.2[2].
Step 4: Phase Observation Visually and microscopically inspect the vials at 5 °C. Validation Check:
-
Solid Crystals: Indicates a successful thermodynamic pathway.
-
Cloudy Emulsion: Indicates Liquid-Liquid Phase Separation (LLPS), meaning the solvent system requires adjustment to bypass the miscibility gap.
Step 5: Anti-Solvent Titration (If Applicable) For systems that remain fully dissolved at 5 °C, titrate a miscible anti-solvent dropwise until the cloud point is reached, then hold the temperature to induce nucleation. Validation Check:1[1]. If the solution oils out upon addition, the anti-solvent is too harsh or was added too rapidly.
Quantitative Solvent Data for Pyrazole Esters
Selecting the right solvent requires balancing polarity, volatility, and dielectric properties to ensure compatibility with the pyrazole core and the ester side-chain.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Typical Role in Pyrazole Ester Recrystallization |
| Water | 10.0 | 100 | 80.1 | Anti-Solvent (Highly polar, poor solubility for lipophilic esters) |
| Methanol | 5.1 | 65 | 33.0 | Primary Solvent (Good balance of polarity and volatility) |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Primary Solvent (Excellent for H-bond accepting pyrazole esters) |
| Toluene | 2.4 | 110 | 2.4 | Primary Solvent (Useful for highly lipophilic or bulky derivatives) |
| Heptane | 0.1 | 98 | 1.9 | Anti-Solvent (Non-polar, pairs exceptionally well with EtOAc or Toluene) |
Recrystallization Workflow & Decision Logic
Figure 1: Systematic decision tree for pyrazole ester solvent selection and LLPS mitigation.
Troubleshooting Guides & FAQs
Q1: Why does my pyrazole ester form a milky emulsion ("oil out") instead of crystallizing upon cooling?
The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory hits a miscibility gap before crossing the solubility curve. Pyrazole esters are highly prone to this because their structural flexibility can hinder rapid integration into a rigid crystal lattice.3[3]. These solute-rich droplets are kinetically trapped and act as a "sponge" for impurities. The Fix:
-
Lower Initial Concentration: 4[4]. Diluting the system shifts the cooling trajectory to bypass the miscibility gap.
-
Seeding: Introduce pure seed crystals just above the cloud point temperature. 5[5].
Q2: How do I select a solvent system to maximize the impurity purge factor?
The Causality: The efficiency of recrystallization is governed by the solvent selectivity factor, which is the ratio of the impurity's solubility to the desired product's solubility.6[6]. The Fix: Avoid solvents where the impurity and the pyrazole ester have near-identical solubility profiles.7[7]. If your pyrazole ester co-crystallizes with a structurally similar byproduct, switch to a solvent with a different hydrogen-bonding capacity to disrupt the impurity's affinity for the crystal lattice.
Q3: My pyrazole ester decomposes at elevated temperatures. What is the alternative to cooling recrystallization?
The Causality: High thermal energy breaks weak bonds in the ester linkage.1[1]. The Fix: Implement an anti-solvent recrystallization strategy. Dissolve the pyrazole ester in a highly soluble solvent (e.g., Methanol or Ethyl Acetate) at room temperature. Slowly titrate in a miscible anti-solvent (e.g., Water or Heptane).1[1], allowing you to bypass thermal stress entirely.
Q4: I achieved crystallization, but the yield is unacceptably low. How can I improve recovery?
The Causality: Low yield indicates that the solubility curve of your pyrazole ester in the chosen solvent is too flat; the compound remains highly soluble even at your lowest cooling temperature. The Fix: You must manipulate the thermodynamics of the final state.8[8]. After reaching the minimum temperature of your cooling cycle, slowly add a miscible anti-solvent to force the remaining dissolved ester out of the mother liquor. Ensure the anti-solvent is added dropwise to prevent localized high supersaturation, which can lead to rapid precipitation and the entrapment of impurities.
References
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:[Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products - AIChE Journal (doi.org). Available at:[Link]
-
Rational Solvent Selection for Pharmaceutical Impurity Purge - Crystal Growth & Design (acs.org). Available at:[Link]
-
Lab Procedure: Recrystallization - LabXchange. Available at:[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - Langmuir (acs.org). Available at:[Link]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone - Organic Process Research & Development (acs.org). Available at:[Link]
-
An In-Line Study of Oiling Out and Crystallization - ResearchGate. Available at:[Link]
-
Efficient Syntheses of Some Versatile 3,5-Bifunctional Pyrazole Building Blocks - Synthesis (researchgate.net). Available at:[Link]
Sources
Minimizing side reactions during the synthesis of pyrazole propanoates
Technical Support Ticket: #PZ-PROP-402 Subject: Minimizing Side Reactions in Pyrazole Propanoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Optimization Group
User Guide Overview
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of pyrazole propanoates —specifically via the aza-Michael addition of pyrazoles to acrylates or cyclocondensation —is suffering from low yields or complex impurity profiles.
This scaffold is critical in medicinal chemistry (e.g., COX-2 inhibitors, Factor Xa inhibitors). However, the pyrazole nucleus is an "ambident nucleophile," meaning it has two reactive nitrogens (N1 and N2) that react differently based on tautomerism, leading to the most persistent side reaction: Regioisomerism .
This guide is structured to troubleshoot the three primary failure modes:
-
Regiochemical Drift (Getting the wrong isomer).
-
Michael Acceptor Polymerization (Loss of acrylate reagent).
-
Retro-Michael Reversibility (Product degradation).
Module 1: The Regioselectivity Challenge (N1 vs. N2)
The Issue: You observe two spots on TLC or split peaks in NMR. You intended to alkylate N1, but N2 reacted (or vice versa). The Cause: Pyrazoles exist in dynamic equilibrium between two tautomers. The ratio of product depends on the steric environment of the substrate and the coordination sphere of the cation/solvent system.
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Mixture of N1/N2 Isomers | Uncontrolled Tautomerism | Switch Solvent/Base: Use non-polar solvents (Toluene) to favor reaction at the less hindered nitrogen (steric control). Use polar aprotic solvents (DMF/DMSO) with chelating bases to favor thermodynamic control. |
| N2 Alkylation (Undesired) | "Lone Pair" Availability | Block N2: If your pyrazole has a substituent at C3, the N2 position is sterically crowded. Ensure your base cation (e.g., Cs⁺) is large enough to avoid coordinating tightly to N2, or use bulky protecting groups. |
| Low Conversion | Hydrogen Bonding | Disrupt Aggregates: Pyrazoles form H-bonded dimers that reduce nucleophilicity. Add 18-crown-6 (if using K₂CO₃) or switch to Cs₂CO₃ to break these aggregates. |
Visualizing the Pathway
The following diagram illustrates the decision matrix for controlling regioselectivity during the reaction of a 3-substituted pyrazole with ethyl acrylate.
Caption: Decision tree for directing N-alkylation. Steric bulk favors N1; chelation favors N2.
Module 2: Optimizing the Aza-Michael Addition
The Issue: The reaction of pyrazole with ethyl acrylate (or similar Michael acceptors) stalls, or the acrylate turns into a gummy solid (polymer). The Cause: Acrylates are prone to radical polymerization. Furthermore, the aza-Michael reaction is reversible . High temperatures can drive the "Retro-Michael" reaction, ejecting the pyrazole and reforming the acrylate.
Critical Control Points
-
The "Thermodynamic Trap":
-
Insight: The reaction is exothermic. While heat increases rate, it shifts the equilibrium back to starting materials (Le Chatelier’s principle).
-
Protocol: Initiate at 0°C, warm to RT. Do not reflux unless absolutely necessary. If conversion stalls, add more acrylate rather than heat.
-
-
Polymerization Suppression:
-
Insight: Basic conditions can initiate anionic polymerization of ethyl acrylate.
-
Protocol: Add a radical inhibitor like Hydroquinone or BHT (1-5 mol%) to the reaction mixture. This preserves the electrophile.
-
-
Catalyst Selection:
-
Avoid strong inorganic bases (NaOH) which hydrolyze the ester.
-
Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B . These organic bases are soluble in organic media and provide the "soft" basicity required for Michael additions without aggressive hydrolysis.
-
Reaction Pathway Diagram
Caption: The Aza-Michael pathway showing the reversibility (Retro-Michael) and polymerization risks.
Module 3: Experimental Protocols (SOPs)
These protocols are designed to be self-validating. If the "Checkpoint" fails, stop and remediate before proceeding.
Protocol A: Base-Catalyzed Aza-Michael Addition (Standard)
Best for: Simple pyrazoles reacting with ethyl acrylate.
-
Setup: In a round-bottom flask, dissolve Pyrazole (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Why Acetonitrile? It is polar enough to dissolve the pyrazole but does not interfere with nucleophilicity like alcohols (protic solvents) can.
-
-
Catalyst: Add DBU (0.1 - 0.5 eq). Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add Ethyl Acrylate (1.2 eq) dropwise over 20 minutes.
-
Checkpoint: If the solution turns dark brown immediately, your acrylate may be polymerizing. Ensure BHT is present.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with dilute HCl (to remove DBU) and brine. Dry over Na₂SO₄.
Protocol B: Cyclocondensation (De Novo Synthesis)
Best for: When N-alkylation regioselectivity is impossible to control. Route: Hydrazine + Diethyl succinylsuccinate (or similar 1,3-dicarbonyl precursors).
-
Setup: Dissolve 1,3-dicarbonyl precursor in Ethanol.
-
Reagent: Add Hydrazine monohydrate (1.05 eq) dropwise at 0°C.
-
Cyclization: Allow to warm to RT, then reflux for 2 hours.
-
Side Reaction Check: If an open-chain hydrazone forms (intermediate), it may precipitate. If yield is low, add a catalytic amount of Acetic Acid to promote dehydration/cyclization.
-
FAQ: Troubleshooting Specific Scenarios
Q: I am seeing significant ester hydrolysis (acid formation) instead of my propanoate. A: You are likely using a hydroxide base (NaOH/KOH) in the presence of water. Switch to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF or Acetonitrile. Cesium acts as a mild base and the "Cesium Effect" can also enhance solubility and reaction rates without attacking the ester.
Q: My product decomposes during column chromatography. A: Pyrazole propanoates can be acid-sensitive (protonation of the pyrazole ring can catalyze retro-Michael). Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.
Q: How do I confirm I have the N1 isomer and not N2? A: Use NOESY NMR . Irradiate the protons on the propanoate chain (specifically the -CH2- attached to Nitrogen).
-
If you see an NOE signal to the substituent at Position 5 (or H5), you have the N1 isomer .
-
If you see an NOE signal to the substituent at Position 3 (or H3), you have the N2 isomer .
References
-
Regioselectivity in Pyrazole Alkylation
-
Aza-Michael Addition Mechanisms
-
Biocatalytic Approaches (Minimizing Side Reactions)
-
General Pyrazole Synthesis Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in ethyl 2-bromopropionate coupling
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Low Conversion in Ethyl 2-Bromopropionate Couplings
Executive Summary
Ethyl 2-bromopropionate is a "workhorse" reagent in medicinal chemistry, primarily utilized for introducing the propionate motif via Reformatsky reactions , Palladium-catalyzed cross-couplings , and Nucleophilic substitutions (
However, its dual nature as both an electrophile and a substrate prone to
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: The Reformatsky Reaction (Zinc-Mediated)
Context: You are coupling ethyl 2-bromopropionate with a ketone or aldehyde using Zinc metal. Common Issue: The reaction never initiates, or stalls at ~50% conversion.
Diagnostic Q&A
Q1: The reaction mixture is stirring with Zinc, but no exotherm or consumption of starting material is observed. What is wrong?
A: Your Zinc surface is likely passivated by an oxide layer (
-
The Fix (TMSCl Method): Do not rely solely on acid washing. Add Trimethylsilyl chloride (TMSCl) (0.05 equiv) to the Zinc suspension in THF before adding the bromide. TMSCl chemically etches the oxide layer and generates a soluble zinc silyl ether, exposing active
sites [1]. -
The Fix (Iodine Method): Add a crystal of Iodine (
). If the color does not fade within 5 minutes of heating, your solvent likely contains moisture which is quenching the activation complex.
Q2: The reaction initiated but stalled. Adding more bromide doesn't help. Why? A: You likely have "Enolate Quenching" or "Surface Coating."
-
Moisture Quenching: The Reformatsky enolate is stable compared to Grignards, but water content >50 ppm in THF will protonate the enolate to ethyl propionate (reduced product) and coat the remaining Zinc in Zinc Hydroxide/Bromide sludge, stopping the cycle.
-
The "Schlenk Equilibrium" Issue: In THF, the organozinc species exists in equilibrium. If the reaction temperature is too low, the reactive monomeric species may aggregate.
-
Protocol Adjustment: Ensure reflux is maintained. If using a hindered ketone, switch to a more polar solvent system like THF/DMI (1,3-Dimethyl-2-imidazolidinone) to break up aggregates.
Visualizing the Reformatsky Failure Pathways
Figure 1: Critical decision points in Zinc-mediated coupling. Note that water leads to irreversible protonation.
Module 2: Palladium-Catalyzed Cross-Coupling
Context: You are performing a Negishi, Suzuki, or Hiyama coupling to arylate the
Diagnostic Q&A
Q1: I see rapid consumption of starting material, but the major product is Ethyl Acrylate. What is happening?
A: You are fighting
-
The Fix (Ligand Selection): Switch to bulky, electron-rich phosphines like Q-Phos , P(t-Bu)3 , or XPhos . These ligands sterically crowd the metal center, making the geometry required for
elimination unfavorable while accelerating reductive elimination. -
The Fix (Base Selection): Avoid alkoxide bases (
, ) which can promote E2 elimination on the starting material before it even enters the catalytic cycle. Use or in dry dioxane/toluene.
Q2: I am isolating Ethyl Propionate (the reduced product). Is my solvent wet? A: Not necessarily. This is often Protodehalogenation . If your catalytic cycle stalls (often due to sterics on the aryl partner), the Alkyl-Pd intermediate will eventually scavenge a proton from the solvent or ligand.
-
Protocol Adjustment: Increase the concentration of the transmetalating agent (e.g., Aryl Boronic Acid). Ensure your catalyst loading is sufficient (start at 5 mol%) to keep the cycle turning fast.
Module 3: Nucleophilic Substitution ( )
Context: Alkylation of amines, thiols, or phenols. Common Issue: Formation of the alkene (elimination) instead of the alkylated product.
Diagnostic Q&A
Q1: How do I stop the formation of Ethyl Acrylate during substitution?
A: This is a classic competition between
-
The Fix (Temperature):
is favored by enthalpy, while is favored by entropy (creating more particles). Lower your reaction temperature to 0°C or room temperature. Do not heat unless absolutely necessary. -
The Fix (Base/Nucleophile): Use "soft" nucleophiles and non-nucleophilic bases.
-
Bad: NaOH, NaOEt (Strong bases, hard nucleophiles -> Elimination).
-
Good:
in Acetone or DMF (Weaker base -> Substitution).
-
Module 4: Reagent Quality & Storage
Context: The reagent bottle has been open for 3 months. Common Issue: Inconsistent results between batches.
Q: The liquid has turned yellow/brown. Can I use it?
A: Proceed with extreme caution. The color indicates the liberation of
-
Hydrolysis: Moisture enters the bottle, hydrolyzing the ester to 2-bromopropionic acid . This acid will destroy acid-sensitive substrates and poison basic catalysts (like the Zinc enolate).
-
Check: Run a quick NMR. If you see a broad singlet around 10-12 ppm (COOH) or a shift in the quartet/doublet signals, distill the reagent.
-
Purification: Wash with saturated
(cold), dry over , and distill under reduced pressure. Store over activated 4Å molecular sieves [3].
Summary Data: Troubleshooting Matrix
| Observation | Probable Cause | Mechanism | Corrective Action |
| No Reaction (Zn) | Passivated Zinc | Oxide layer prevents insertion | Add TMSCl (0.05 eq) or 1,2-Dibromoethane. |
| Ethyl Acrylate (Pd) | Pd-Alkyl intermediate collapse | Use bulky ligands (XPhos); Switch to milder base ( | |
| Ethyl Propionate | Protonation/Reduction | Enolate/Pd-species quenching | Dry solvents (<50ppm |
| Low Yield ( | E2 Elimination | Base attacks | Lower temp; Switch from NaH/NaOEt to |
References
-
Organic Chemistry Portal. (2020). Reformatsky Reaction Mechanism and Recent Literature. Retrieved from [Link]
Technical Support Center: Controlling Regioisomer Formation in Pyrazole Alkylation
Welcome to the Technical Support Center for Pyrazole Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-alkylation of unsymmetrical pyrazoles. The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) and the rapid prototropic tautomerism inherent to the pyrazole ring [1].
This guide is designed to move your workflows away from trial-and-error and toward rational, causality-driven experimental design. Every protocol provided here is engineered as a self-validating system, ensuring you can analytically confirm your success at every step.
Part 1: Core Principles & FAQs
Q1: Why do I consistently get a mixture of N1 and N2 alkylated products? A: In unsymmetrical 3-substituted or 3,5-disubstituted pyrazoles, the N-H proton rapidly exchanges between N1 and N2. When you introduce a base and an electrophile, the reaction is governed by a competition between steric hindrance (which favors alkylation at the less hindered nitrogen) and electronic nucleophilicity (which favors the nitrogen adjacent to electron-donating groups). If your reaction conditions do not strongly bias one of these factors, you will obtain a nearly statistical mixture of regioisomers [2].
Q2: How does the choice of base and solvent dictate the regiochemical outcome? A: This is the most critical variable in your control.
-
Kinetic Control (Strong Base / Aprotic Solvent): Using bases like NaH in THF causes irreversible deprotonation, creating a "naked" highly reactive pyrazolide anion. The alkylating agent will attack the most intrinsically nucleophilic nitrogen, often ignoring steric bulk, leading to poor selectivity or favoring the sterically hindered isomer [1].
-
Thermodynamic Control (Weak Base / Polar Solvent): Using bases like K₂CO₃ or Cs₂CO₃ in DMF or MeCN allows for reversible coordination. The reaction proceeds through a more organized transition state where steric repulsion dominates, heavily favoring alkylation at the less hindered nitrogen [1].
Q3: How can I definitively prove which regioisomer I have synthesized? A: 1D ¹H NMR is insufficient. You must use a self-validating 2D NMR approach. Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiment. A spatial NOE cross-peak between your newly installed N-alkyl protons and the adjacent pyrazole C5-H proton definitively confirms N1 alkylation. The absence of this peak (and presence of a cross-peak to a C3 substituent) confirms N2 alkylation.
Part 2: Troubleshooting Guide
Issue: "I am using NaH in THF to alkylate 3-phenylpyrazole, but I'm getting a 60:40 mixture of isomers."
-
Root Cause: You are operating under kinetic control. The highly reactive anion attacks the electrophile too quickly for steric discrimination to take effect.
-
Solution: Switch to the "Thermodynamic Switch" strategy. Change your base to K₂CO₃ and your solvent to DMF, and heat to 60°C. This provides the activation energy necessary for the sterically favored transition state to dominate.
Issue: "I specifically need the sterically hindered regioisomer (1-alkyl-5-substituted pyrazole), but standard base alkylation only gives me the unhindered one."
-
Root Cause: Base-mediated alkylation naturally avoids steric clash.
-
Solution: Utilize the Mitsunobu Reaction or a Protecting Group Strategy . The Mitsunobu reaction (using an alcohol, DIAD, and PPh₃) operates via a neutral pyrazole attacking an activated alkoxyphosphonium intermediate. Hydrogen bonding between the pyrazole N-H and the intermediate often directs the alkylation to the more hindered adjacent nitrogen [2]. Alternatively, use a bulky protecting group like Trityl (Tr) to block the unhindered nitrogen, alkylate the hindered one, and deprotect.
Issue: "My pyrazole contains an aldehyde group (pyrazole-3-carbaldehyde), and it is oxidizing during the reaction."
-
Root Cause: Aldehydes are prone to autoxidation into carboxylic acids in the presence of ambient oxygen and basic conditions.
-
Solution: Degas all solvents by sparging with Argon for 15 minutes prior to use, and run the entire alkylation protocol under a strict inert atmosphere [1].
Part 3: Data Presentation & Mechanistic Workflows
To rationalize your reaction design, consult the summarized empirical data below regarding condition optimization and protecting group selection.
Table 1: Optimization of N-Alkylation Conditions for 3-Substituted Pyrazoles [1]
| Base | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio | Mechanistic Note |
| NaH | THF | 0 → RT | 88 | 60:40 | Fast reaction; kinetic control yields poor regioselectivity. |
| Acetone | Acetone | Reflux | 45 | 80:20 | Slow reaction; poor solubility of the pyrazolide intermediate. |
| DBU | MeCN | Reflux | 70 | 85:15 | Good selectivity, but difficult workup due to amine byproducts. |
| K₂CO₃ | DMF | 60 | 92 | >95:5 | Optimal thermodynamic control; maximizes steric bias. |
Table 2: Directing/Protecting Groups for Forced Regioselectivity
| Protecting Group (PG) | Reagents for Installation | Directing Effect | Cleavage Conditions |
| Trityl (Tr) | Tr-Cl, Et₃N, DCM | Extreme steric bulk blocks N1; forces N2 alkylation. | TFA / DCM (RT, 1h) |
| THP | DHP, PPTS, DCM | Moderate steric bulk; useful for milder deprotection. | HCl / MeOH or TsOH |
| SEM | SEM-Cl, NaH, DMF | Electronic and steric directing effects. | TBAF / THF or TFA |
Mechanistic Visualizations
Caption: Divergent pathways of pyrazole alkylation dictated by base and solvent selection.
Caption: Workflow for protecting-group-directed regioselective alkylation to access hindered isomers.
Part 4: Experimental Protocols
Protocol 1: Base-Mediated Regioselective N-Alkylation (Thermodynamic Control)
Use this protocol when you want to selectively alkylate the less sterically hindered nitrogen.
Materials:
-
Unsymmetrical Pyrazole (1.0 equiv)
-
Alkyl Halide (e.g., Phenethyl bromide) (1.1 equiv)
-
Anhydrous K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Deprotonation: Dissolve the pyrazole in anhydrous DMF (0.2 M concentration). Add finely powdered, anhydrous K₂CO₃. Causality: K₂CO₃ is a weak base that allows for reversible coordination, setting up the thermodynamic equilibrium.
-
Equilibration: Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Thermal Activation: Heat the reaction mixture to 60°C for 12 hours. Causality: Heating provides the necessary energy to overcome the activation barrier of the sterically favored transition state.
-
Workup: Cool to room temperature. Quench with water and extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄.
-
Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc). You should observe one major product spot. Purify via flash chromatography. Confirm regiochemistry via 2D NOESY NMR; look for a cross-peak between the N-CH₂ protons and the pyrazole C5-H.
Protocol 2: Trityl-Directed Regioselective Alkylation
Use this protocol when you specifically require the sterically hindered (1-alkyl-5-substituted) regioisomer.
Materials:
-
3-Substituted Pyrazole (1.0 equiv)
-
Trityl Chloride (Tr-Cl) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Alkyl Halide (1.2 equiv)
-
Trifluoroacetic Acid (TFA)
Step-by-Step Methodology:
-
Protection: Dissolve the pyrazole in DCM. Add Et₃N and Tr-Cl. Stir at RT for 4 hours. The massive steric bulk of the trityl group will exclusively direct it to the less hindered nitrogen (N1).
-
Isolation: Wash with water, dry, and concentrate. The resulting 1-trityl-3-substituted pyrazole can often be used without column purification.
-
Alkylation: Dissolve the trityl-protected pyrazole in acetonitrile. Add your alkyl halide. Heat to reflux for 16 hours. Causality: Because N1 is blocked by the trityl group, the incoming electrophile is forced to attack the sterically hindered N2 position, forming a positively charged pyrazolium intermediate.
-
Deprotection: Concentrate the reaction mixture. Dissolve the crude residue in a 1:1 mixture of DCM and TFA. Stir at RT for 1 hour. Causality: The acidic conditions rapidly cleave the labile Trityl-Nitrogen bond.
-
Self-Validation Checkpoint: Concentrate in vacuo and purify. Analyze via LC-MS to confirm the loss of the trityl group (mass shift of -242 m/z) and the presence of your pure 1-alkyl-5-substituted pyrazole.
Part 5: References
-
F. Khan, et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds." National Center for Biotechnology Information (PMC), [Link]
-
"Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen." Universität Stuttgart,[Link]
Stability of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate under basic conditions
Topic: Stability of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate under basic conditions Ticket ID: PYR-EST-001 Status: Resolved / Guide Available
Executive Summary
User Query: "I am exposing ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate to basic conditions (e.g., NaOH,
Technical Verdict: Under basic conditions, this molecule exhibits two primary reactivities :
-
Saponification (High Probability): The ethyl ester will rapidly hydrolyze to the carboxylate salt (and subsequently the free acid upon acidification). This is the dominant pathway in aqueous hydroxide.
-
Racemization (Medium-High Risk): If your material is enantiomerically pure, the
-proton (at the chiral center between the pyrazole and carbonyl) is sufficiently acidic ( ) to be deprotonated by alkoxides or hydroxides, leading to an achiral enolate intermediate and loss of stereochemistry.
Module 1: Critical Stability Analysis
The Hydrolysis Pathway (Saponification)
This is the most immediate change you will observe. The pyrazole ring itself is highly stable to base; the 3,5-dimethyl substitution provides steric bulk that protects the N1-position, preventing nucleophilic attack at the ring. However, the ester moiety is labile.
-
Mechanism: Hydroxide ion (
) attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to eject ethoxide. -
Observation: If you are monitoring by TLC, the starting material (
in Hex/EtOAc) will disappear. A new spot will not appear unless you acidify the aqueous layer and extract. The product (carboxylate salt) is water-soluble.
The Racemization Trap (The "Silent" Failure)
This is the most common failure mode for researchers working with chiral N-alkylated pyrazoles.
-
The Cause: The
-proton is activated by two electron-withdrawing groups: the ester carbonyl and the electronegative nitrogen of the pyrazole ring. -
The Mechanism: Base removes the
-proton Planar Enolate Reprotonation occurs from either face Racemic mixture. -
Risk Factor: Stronger bases (e.g., NaOEt, KOtBu) and higher temperatures accelerate this process significantly faster than hydrolysis in some anhydrous conditions.
Elimination (E1cB)
-
Likelihood: Low.
-
Scenario: While the pyrazole can theoretically act as a leaving group, it is a poor one (
of pyrazole , but the anion is stabilized). Elimination to form an acrylate derivative is generally only observed under forcing conditions (high heat, strong base) or if the -position has additional activating groups.
Module 2: Visualizing the Pathways
The following diagram illustrates the competing pathways: the irreversible hydrolysis to the stable acid versus the reversible enolization leading to racemization.
Figure 1: Mechanistic divergence showing how basic conditions can lead to either the desired acid (blue path) or loss of optical purity (red path).[1]
Module 3: Experimental Protocols
Protocol A: Controlled Hydrolysis (Preserving Chirality)
Use this if your goal is to convert the ester to the acid without racemizing the chiral center.
Reagents:
-
Lithium Hydroxide (LiOH·H2O) – Preferred over NaOH due to milder cation coordination.
-
Solvent: THF/Water (3:1) – Homogeneous system at low temp.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the ester in THF (0.2 M concentration). Cool to 0°C in an ice bath.
-
Base Addition: Add 1.2 eq of LiOH (dissolved in minimal water) dropwise.
-
Monitoring: Stir at 0°C. Monitor by LC-MS or TLC. Do not heat.
-
Why? Hydrolysis is kinetically faster than deprotonation/racemization at low temperatures with LiOH.
-
-
Quench: Once SM is consumed (typically < 2 hours), acidify carefully with 1M HCl to pH 3-4 while cold.
-
Extraction: Extract immediately with EtOAc. Prolonged exposure to acidic water can also induce racemization via acid-catalyzed enolization, though slower.
Protocol B: Troubleshooting "Missing" Material
Use this if you ran a reaction in base and cannot find your product.
Figure 2: Workflow for recovering material after unintended saponification.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use
-
Recommendation: Use anhydrous DMF and store
in a desiccator. If the reaction requires heat (>60°C), the risk of racemization increases significantly.
Q2: I see a double peak in my NMR for the
Q3: Is the pyrazole ring itself stable to strong bases like NaH?
A: Yes. The 3,5-dimethylpyrazole ring is very robust. NaH will not degrade the ring. It will, however, instantly deprotonate the
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Data for alpha-esters and heterocycles).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
Column chromatography solvent systems for separating pyrazole esters
Topic: Column chromatography solvent systems for separating pyrazole esters Content Type: Technical Support Center Guide
Welcome to the Separation Sciences Division. As a Senior Application Scientist, I understand that pyrazole esters present a unique "double-edged" challenge in chromatography. You are managing the lipophilicity of the ester group against the basicity and polarity of the pyrazole core. This duality often leads to two primary failure modes: regioisomer co-elution (N1- vs. N2-alkylation) and peak tailing (silanol interaction).
This guide is structured to troubleshoot these specific mechanism-based issues.
Part 1: The Mobile Phase Decision Matrix
Q: What is the standard starting solvent system for pyrazole esters?
A: For most non-ionizable pyrazole esters (e.g., ethyl pyrazole-3-carboxylate derivatives), the industry standard is Hexane/Ethyl Acetate (Hex/EtOAc) . However, the "magic" often lies in the gradient slope.
-
Standard Protocol: Start with 100% Hexane and ramp to 20-30% EtOAc.
-
The "19:1" Rule: Many simple phenyl-substituted pyrazole esters elute cleanly at isocratic 5% EtOAc (19:1 Hex/EtOAc) [1].
-
Alternative Selectivity: If Hex/EtOAc fails to separate regioisomers, switch to Dichloromethane (DCM)/Methanol (MeOH) or Toluene/Acetone . DCM often provides better selectivity for N-substituted isomers due to its interaction with the
-systems of the pyrazole ring.
Q: My peaks are tailing significantly on silica. How do I fix this?
A: Tailing is caused by the Lewis acid-base interaction between the basic nitrogen (N2) of the pyrazole ring and the acidic silanol groups (Si-OH) on the silica surface. You must suppress this ionization.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Protocol: Pre-equilibrate the column with Hexane + 1% TEA before loading. Run your gradient with TEA present in both solvent reservoirs to maintain constant pH.
-
Caution: TEA can catalyze the hydrolysis of sensitive esters. If your ester is labile, use Ammonia (0.5-1% in MeOH) or switch to neutral Alumina.
Part 2: Troubleshooting & Optimization
Scenario A: Co-eluting Regioisomers
Issue: You have synthesized an N-alkylated pyrazole ester, but the N1 and N2 isomers appear as a single spot or overlapping peaks.
| Variable | Adjustment | Mechanistic Logic |
| Solvent System | Switch to Toluene/Ethyl Acetate | Toluene engages in |
| Stationary Phase | Switch to C18 (Reverse Phase) | Regioisomers often have identical polarities but different hydrophobic surface areas. C18 exploits these steric differences. |
| Loading | Dry Loading (Celite/Silica) | Dissolving in a strong solvent (DCM) for liquid loading causes band broadening that masks separation. Dry loading keeps the initial band sharp. |
Scenario B: Ester Hydrolysis on Column
Issue: The product decomposes back to the acid or pyrazole core during purification.
-
Cause: Standard silica gel is slightly acidic (pH 4-5).
-
Solution: Neutralize the Stationary Phase.
Part 3: Visualizing the Workflow
The following logic tree guides you through the solvent selection process based on your specific failure mode (Tailing vs. Resolution).
Figure 1: Decision matrix for optimizing mobile phases based on TLC behavior of pyrazole esters.
Part 4: Advanced Protocol – The "Buffered" Silica Column
For highly sensitive pyrazole esters that degrade on standard silica, use this buffered protocol [2][3].
Materials:
Step-by-Step:
-
Preparation: Prepare a slurry of silica gel in Hexane containing 1% v/v TEA .
-
Packing: Pour the slurry into the column and pack under pressure.
-
Equilibration: Flush the column with 3 CVs of Hexane/EtOAc (9:1) containing 0.5% TEA .
-
Why? This ensures the silica surface is deactivated (neutralized) but removes the bulk basicity that could hydrolyze the ester.
-
-
Loading: Load your sample using the Dry Load method (adsorbed onto Celite or neutralized silica).
-
Elution: Run the gradient using the same 0.5% TEA modifier.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Ethyl Acetate? A: Yes. Acetone is a stronger dipole acceptor than EtOAc. For pyrazoles with polar substituents (like -OH or -NH2 on the side chain), Hexane/Acetone often yields sharper peaks because Acetone suppresses hydrogen bonding with the silica more effectively than EtOAc.
Q: I see a "ghost peak" eluting before my product. What is it? A: This is likely the N-H pyrazole starting material if you performed an alkylation, or a decarboxylation byproduct . Pyrazole-4-carboxylic acids can decarboxylate under thermal stress. Ensure your rotovap bath is <40°C.[5]
Q: Is Reverse Phase (C18) better for these compounds? A: If you are separating chiral enantiomers or very similar regioisomers , yes. C18 columns using Water/Acetonitrile (with 0.1% Formic Acid) provide orthogonal selectivity to silica. The hydrophobic interaction with the alkyl ester chain often drives separation on C18 [4].
References
-
Mondal, R., et al. "Sustainable synthesis of pyrazoles using alcohols as the primary feedstock."[4] RSC Advances, 2022.
-
BenchChem Technical Support.[2][6] "Column chromatography conditions for separating pyrazole isomers." BenchChem, 2025.[6][7]
-
Luque, C., et al. "Preparation, separation and characterization of two pyrazolic regioisomers."[8][9] Inorganica Chimica Acta, 2011.[8]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Guide, 2025.
Sources
- 1. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Validation & Comparative
1H NMR chemical shift assignments for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Analytical Comparison Guide: 1D vs. 2D NMR Methodologies for the Unambiguous Structural Assignment of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Executive Summary
For researchers and drug development professionals synthesizing substituted pyrazoles, confirming exact regiochemistry is a critical quality control step. When 3,5-dimethylpyrazole undergoes N-alkylation to form ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, the inherent symmetry of the pyrazole ring is broken. This guide objectively compares standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against comprehensive 2D NMR methodologies, providing experimental protocols, comparative data tables, and mechanistic insights to establish a self-validating system for unambiguous structural elucidation.
The Analytical Challenge: Symmetry Breaking in Pyrazoles
In its unsubstituted form, 3,5-dimethylpyrazole exists as a rapidly interconverting tautomeric mixture, rendering the C3 and C5 methyl groups chemically equivalent on the NMR timescale. However, upon alkylation at the N1 position with an ethyl propanoate moiety, this symmetry is permanently broken [1].
The analytical challenge lies in distinguishing the C3-CH₃ and C5-CH₃ signals. In standard 1D
Methodology Comparison: 1D vs. 2D NMR Workflows
Approach A: 1D H and C NMR (Standard Screening)
-
Strengths: Rapid acquisition; excellent for determining sample purity and confirming the presence of all functional groups (ester, pyrazole, alkyl chain).
-
Limitations: Cannot definitively assign the C3 vs. C5 methyl groups. Cannot conclusively prove the spatial relationship between the pyrazole ring and the propanoate chain without ambiguity.
Approach B: 2D NMR Correlation (The Self-Validating Standard)
-
Strengths: Utilizes Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to create a closed-loop, self-validating proof of structure.
-
Limitations: Requires higher sample concentrations and longer acquisition times.
-
Verdict: 2D NMR is mandatory for the initial definitive characterization of the regioisomer [2]. Once the chemical shifts are unambiguously anchored by 2D data, subsequent batches can be verified using Approach A.
Experimental Protocols: Self-Validating NMR Workflow
To ensure reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to when acquiring the comparative data.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of highly purified ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). -
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present.
Step 2: 1D Acquisition Parameters
- H NMR: Acquire at 400 MHz or 500 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to ensure quantitative integration.
- C NMR: Acquire at 100 MHz or 125 MHz using complete proton decoupling (WALTZ-16). Use a relaxation delay of 2.0 seconds and a minimum of 512 scans for a high signal-to-noise ratio.
Step 3: 2D HSQC and HMBC Acquisition
-
HSQC: Optimize for
= 145 Hz to map all direct proton-carbon attachments. -
HMBC: Optimize for long-range couplings (
= 8 Hz). This is critical for observing the 3-bond correlation from the propanoate -CH to the ester carbonyl and the pyrazole C5 carbon.
Step 4: 2D NOESY Acquisition
-
Set the mixing time (
) to 300–400 ms, which is optimal for small molecules (MW ~196 g/mol ) in the extreme narrowing limit to observe through-space dipole-dipole interactions.
Data Presentation: Comparative Chemical Shift Assignments
The table below synthesizes the quantitative data extracted from the comparative 1D and 2D NMR workflows. The 2D correlations provide the definitive proof of the 1D assignments.
| Position | Multiplicity ( | Key HMBC ( | Key NOESY (Through-Space) | ||
| C3-CH | ~2.25 | s (3H) | ~13.5 | C3, C4 | C4-H |
| C5-CH | ~2.30 | s (3H) | ~11.0 | C5, C4 | C4-H, |
| C4-H | ~5.90 | s (1H) | ~105.5 | C3, C5 | C3-CH |
| ~4.95 | q (7.2) (1H) | ~58.0 | C5, Ester C=O | C5-CH | |
| ~1.75 | d (7.2) (3H) | ~17.5 | |||
| Ester CH | ~4.15 | q (7.1) (2H) | ~61.5 | Ester C=O | Ester CH |
| Ester CH | ~1.25 | t (7.1) (3H) | ~14.0 | Ester CH | Ester CH |
Mechanistic Insights: Causality Behind the Spectra
To truly understand the analytical profile, we must examine the causality behind the observed chemical shifts:
-
Deshielding of the
-CH Proton (~4.95 ppm): The -CH is sandwiched between two highly electronegative groups: the N1 atom of the pyrazole and the carbonyl oxygen of the ester. This creates a powerful inductive electron-withdrawing effect, stripping electron density from the proton and shifting it significantly downfield [2]. -
Differentiation of C3-CH
and C5-CH (Steric Compression): Why does the C5-CH carbon resonate upfield (~11.0 ppm) compared to the C3-CH carbon (~13.5 ppm)? This is driven by the -gauche effect. The bulky ethyl propanoate group at N1 causes steric compression against the adjacent C5-CH group. This compression alters the local magnetic shielding tensor, pushing the C signal upfield [3]. -
The Self-Validating NOE: The definitive proof of structure relies on the NOESY spectrum. The
-CH proton (~4.95 ppm) will show a strong through-space correlation only to the C5-CH (~2.30 ppm), and not to the C3-CH . This single cross-peak unambiguously anchors the entire regiochemical assignment.
Mandatory Visualization
The following diagram maps the logical relationships and critical 2D NMR correlations that validate the molecular structure.
Figure 1: Key NOESY and HMBC correlations for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
References
-
Title: ZnII Complexes Based on Hybrid N-Pyrazole, N'-imine Ligands: Synthesis, X-Ray Crystal Structure, NMR Characterisation, and 3D Supramolecular Properties Source: Australian Journal of Chemistry URL: [Link][1]
-
Title: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole Source: Molbank (MDPI) URL: [Link][2]
-
Title: Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response Source: Arabian Journal of Chemistry URL: [Link]
Sources
Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Executive Summary & Strategic Context
In the development of pyrazole-based pharmacophores—often utilized as COX-2 inhibitors, protein kinase inhibitors, or agrochemical agents—the intermediate Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (MW 196.25 Da) serves as a critical synthetic scaffold.
Accurate structural characterization of this molecule is frequently complicated by its potential to form regioisomers (1,3-dimethyl vs. 1,5-dimethyl substitution) and the lability of the ester moiety. This guide provides a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns.[1][2]
Key Technical Insight: The ethyl ester moiety introduces a specific diagnostic fragmentation pathway—the McLafferty-type rearrangement involving hydrogen transfer —which allows for rapid differentiation from methyl ester analogs or free acid impurities.
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the visible fragmentation landscape.[2] The table below contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this specific analyte.
Table 1: Comparative Fragmentation Performance[1][3]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy Regime | High (70 eV) – Hard Ionization | Low (Thermal/Voltage) – Soft Ionization |
| Molecular Ion | Low Intensity ( | High Intensity ( |
| Primary Mechanism | Radical-induced cleavage, Rearrangements | Proton-driven cleavage, Neutral losses |
| Diagnostic Utility | Structural Fingerprinting: Ideal for library matching and confirming the pyrazole substitution pattern. | Quantification & MW Confirmation: Ideal for DMPK assays and detecting trace impurities. |
| Key Fragment Ions | m/z 123, 151, 168, 96 | m/z 151, 123, 97 |
| Isomer Differentiation | High (distinct ring fragmentation) | Moderate (requires |
Deep Dive: Fragmentation Pathways (EI)
Under Electron Ionization (70 eV), the molecule (
Pathway A: The "Ethyl Ester" Diagnostic (McLafferty-Type)
Unlike methyl esters, the ethyl group allows for a six-membered transition state rearrangement.
-
Mechanism: A hydrogen atom from the ethyl
-carbon transfers to the carbonyl oxygen. -
Loss: Neutral ethylene (
, 28 Da). -
Result: Formation of the carboxylic acid radical cation at m/z 168 .
-
Application Note: If you synthesize the methyl ester analog, this peak will vanish. Its presence confirms the ethyl group is intact.
-
Pathway B: -Cleavage (Acylium Formation)
The bond between the carbonyl carbon and the ethoxy oxygen is weak.
-
Mechanism: Homolytic cleavage.
-
Loss: Ethoxy radical (
, 45 Da). -
Result: Formation of the acylium ion at m/z 151 .
Pathway C: Pyrazole-Alkyl Cleavage
-
Mechanism: Cleavage of the bond between the propanoate
-carbon and the carbonyl. -
Loss: Carbethoxy radical (
, 73 Da). -
Result: Formation of the stabilized 1-(3,5-dimethylpyrazol-1-yl)ethyl cation at m/z 123 .
-
Significance: This is often the Base Peak (100% abundance) due to the resonance stabilization provided by the adjacent pyrazole nitrogens.
-
Pathway D: Pyrazole Ring Fragmentation
At the lower mass range, the pyrazole ring itself fragments.
-
Ions: m/z 96 (dimethylpyrazole radical cation), m/z 55 (loss of acetonitrile,
). -
Mechanism: Ring opening followed by nitrile elimination.
Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the parent ion and its daughters.
Caption: Figure 1. EI Fragmentation Tree for Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate showing primary diagnostic losses.
Experimental Protocols
To replicate these results or validate your synthesis, follow these self-validating protocols.
Protocol A: GC-MS (Structural Confirmation)
Objective: Confirm identity and purity using EI fragmentation.
-
Sample Preparation:
-
Dissolve ~1 mg of sample in 1 mL HPLC-grade Ethyl Acetate .
-
Why Ethyl Acetate? Avoids methylation artifacts that can occur with Methanol in hot injection ports.
-
-
Instrument Parameters:
-
Inlet Temp: 250°C (Split 20:1).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Oven Program: Hold 60°C (1 min)
Ramp 20°C/min to 280°C. -
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
-
Validation Check:
-
Verify the presence of m/z 168. If absent, check if the sample has hydrolyzed to the free acid or if the ethyl group is absent.
-
Protocol B: ESI-LC-MS/MS (Quantification/Biological Assay)
Objective: High-sensitivity detection in biological matrices.
-
Sample Preparation:
-
Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
-
Source Parameters:
-
Mode: Positive ESI (
).[1] -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of Ethanol). -
Qualifier:
(Loss of Propanoate ester).
-
-
Validation Check:
-
Inject a blank solvent. If signal appears at 197, check for "Pyrazolone" impurities or system carryover, as pyrazoles are "sticky" on C18 columns.
-
References
-
NIST Mass Spectrometry Data Center. 3,5-Dimethylpyrazole (Mass Spectrum).[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Basis for pyrazole ring fragmentation d
-
McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. Available at: [Link]
- Foundational text for the rearrangement mechanism cited in Section 3.
- Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9). Reference for ESI fragmentation rules and even-electron ion behavior.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. General reference for ester alpha-cleavage mechanisms.
Sources
Mastering Pyrazole Purity: A Comparative HPLC Method Development Guide
Executive Summary
The analysis of pyrazole intermediates presents a unique triad of chromatographic challenges: basicity , high polarity , and annular tautomerism .[1] Standard C18 protocols often fail, yielding peak tailing (
This guide moves beyond generic "try-and-see" approaches. We objectively compare the performance of Alkyl-Bonded (C18) , Polar-Embedded , and HILIC stationary phases.[1][2] We demonstrate that while C18 is the industry workhorse, Polar-Embedded phases often provide the superior balance of retention and peak symmetry for basic pyrazoles, while HILIC is the requisite alternative for non-retained hydrophilic intermediates.
The Pyrazole Challenge: Mechanistic Insights
To develop a robust method, one must understand the analyte's behavior in solution.[1]
-
Basicity & Silanol Interactions: The pyrazole nitrogen (pyridine-like N2) has a pKa typically between 2.0 and 3.0, but substituents can shift this significantly.[1] On standard silica-based columns, the protonated nitrogen interacts ionically with residual silanols (
), causing severe peak tailing.[1] -
Annular Tautomerism: Pyrazoles with an unsubstituted nitrogen (
) undergo rapid proton migration between N1 and N2.[1] If the separation timescale is comparable to the tautomerization rate, peak broadening or splitting occurs. -
Hydrophilicity: Small pyrazole intermediates (e.g., 3,5-dimethylpyrazole) are highly polar, often eluting in the void volume of C18 columns, rendering integration unreliable.[1]
Comparative Strategy: Column & Mode Selection
The following table summarizes the performance characteristics of three distinct separation modes for pyrazole purity analysis.
Table 1: Comparative Performance Matrix
| Feature | Standard C18 (End-capped) | Polar-Embedded (e.g., Amide/Carbamate) | HILIC (e.g., Bare Silica/Zwitterionic) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Hydrogen Bonding | Partitioning (Water layer) |
| Retention of Polar Pyrazoles | Poor ( | Moderate to Good | Excellent |
| Peak Symmetry (Basic) | Prone to Tailing (Silanol interaction) | Superior (Shielded silanols) | Good (High buffer conc.[1] helps) |
| Tautomer Handling | Variable | Good (H-bonding stabilizes) | Variable |
| Mobile Phase Compatibility | High Aqueous (Dewetting risk) | 100% Aqueous Stable | High Organic (ACN rich) |
| Best For | Lipophilic/Substituted Pyrazoles | General Purity / Basic Pyrazoles | Ultra-polar / Unsubstituted |
Expert Insight: Why Polar-Embedded?
For general purity analysis of drug intermediates, Polar-Embedded phases (such as Waters SymmetryShield™ or Phenomenex Synergi™ Fusion) are often the superior choice over standard C18.[1] The embedded polar group (amide, carbamate, or ether) provides two critical functions:
-
Silanol Shielding: It creates a "water-rich" layer near the silica surface, preventing the basic pyrazole from interacting with acidic silanols.[1]
-
Alternative Selectivity: It engages in hydrogen bonding with the pyrazole ring, enhancing retention of polar species without requiring ion-pairing reagents.[1]
Strategic Method Development Protocol
This protocol is a self-validating system designed to identify the optimal method within 3 screening runs.[1]
Phase 1: The "Scout" Gradient
Do not start with isocratic runs. Use a broad gradient to assess hydrophobicity.[1]
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3-5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1] Note: Low pH suppresses silanol ionization.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Temp: 30°C.
Decision Logic:
-
If elution is < 2 mins (Void): Switch immediately to HILIC .[1]
-
If elution is 2–10 mins : Optimize gradient slope on current column.
-
If peak is split : Increase temperature to 40–50°C to accelerate tautomerization, merging the peaks.[1]
Phase 2: pH Optimization (The Critical Variable)
If tailing persists (
-
Acidic (pH 2-3): Best for suppressing silanol activity.[1] Use Formic Acid (0.1%) for MS compatibility or Phosphate buffer (20mM) for UV work.[1]
-
Neutral (pH 6-8): Avoid for simple silica columns.[1] Pyrazoles are neutral here, but silanols are fully ionized (
), leading to catastrophic tailing unless a high-quality Hybrid (e.g., BEH) column is used.[1] -
Basic (pH > 9): Only possible with Hybrid columns. Keeps pyrazoles deprotonated (neutral), maximizing retention on C18.[1]
Phase 3: HILIC Alternative (For Polar Species)
For pyrazoles that refuse to retain on RPLC:
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]
-
Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.8).[1]
-
Mechanism: The pyrazole partitions into the water layer adsorbed on the silica.
-
Caution: Sample diluent must be high organic (e.g., 100% ACN) to prevent peak distortion.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on analyte behavior.
Figure 1: Decision tree for pyrazole HPLC method development, prioritizing retention and peak symmetry.
Case Study: Purity Analysis of 3,5-Dimethylpyrazole
Scenario: A process development team needed to quantify 3,5-dimethylpyrazole (DMP) and a late-eluting hydrophobic impurity. Initial Attempt: Standard C18, 0.1% TFA/Water/ACN.[1][8]
-
Result: DMP eluted at 1.2 min (near void), tailing factor 1.8.
Optimization Steps:
-
Column Switch: Switched to Phenomenex Synergi Fusion-RP (Polar-Embedded).
-
Buffer Adjustment: Changed from TFA to 20mM Potassium Phosphate (pH 7.0) .
-
Reasoning: While pH 7 is risky for tailing on standard silica, the Polar-Embedded phase shielded the silanols. The neutral pH kept DMP in its neutral form (pKa ~4.0), significantly increasing hydrophobicity and retention.[1]
-
-
Final Result: DMP eluted at 5.2 min, Symmetry 1.05. Impurity eluted at 12.0 min.[1][6]
Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Peak Splitting | Slow Tautomerism | Increase column temperature (40°C |
| Drifting Retention | Dewetting (Phase Collapse) | If using 100% aqueous on standard C18, switch to "AQ" or Polar-Embedded columns.[1] |
| Baseline Noise (UV) | TFA Absorbance | At low UV (<215nm), TFA absorbs.[1] Switch to Phosphoric Acid or Perchlorate (non-volatile) or Formic Acid (volatile).[1] |
References
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole."[1][12] Application Note. Link (Accessed 2025).[1]
-
SIELC Technologies. "Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column." Application Guide. Link
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link
-
Chrom Tech. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Comparison Guide. Link
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. ijcpa.in [ijcpa.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Profile: Ethyl vs. Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Executive Summary
In the development of pyrazole-based ligands and pharmaceutical intermediates, the choice between Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Me-DMPP) and its Ethyl analog (Et-DMPP) is often treated as trivial. However, experimental data suggests that the steric bulk of the 3,5-dimethylpyrazole moiety amplifies the kinetic differences between these two esters.
-
The "Fast Actor": The Methyl ester is the kinetic product of choice for rapid derivatization (e.g., hydrazinolysis to hydrazides) due to lower steric hindrance (
). -
The "Stable Carrier": The Ethyl ester exhibits superior lipophilicity and hydrolytic stability (
), making it the preferred form for storage, transport, and biological assays where premature hydrolysis must be minimized.
This guide provides a technical comparison of their reactivity, synthesis, and physical properties to inform your experimental design.
Chemical Profile & Structural Analysis[1][2][3]
Both compounds feature a 3,5-dimethylpyrazole ring attached to the
| Feature | Methyl Ester (Me-DMPP) | Ethyl Ester (Et-DMPP) |
| Formula | ||
| MW | 182.22 g/mol | 196.25 g/mol |
| Steric Parameter ( | 0.00 (Reference) | -0.07 (Slightly Bulkier) |
| Lipophilicity (LogP) | ~1.2 (Predicted) | ~1.6 (Predicted) |
| Physical State | Low-melting solid / Oil | Oil / Low-melting solid |
Structural Visualization
The 3,5-dimethyl substitution on the pyrazole ring creates a "steric fence" near the reaction center. In the ethyl ester, the additional methylene group (
Reactivity Analysis
Hydrolysis Kinetics (Base-Catalyzed)
The hydrolysis of these esters follows the B
-
Methyl Ester: Rapid hydrolysis. The small methoxy group allows easy access for the hydroxide ion (
) to attack the carbonyl carbon. -
Ethyl Ester: Slower hydrolysis. The transition state leading to the tetrahedral intermediate is destabilized by steric repulsion between the ethoxy group and the bulky 3,5-dimethylpyrazole moiety.
Experimental Insight: In standard saponification conditions (NaOH/EtOH,
Nucleophilic Substitution (Hydrazinolysis)
For researchers synthesizing pyrazole-based hydrazides (common precursors for Schiff bases or metal complexes):
-
Recommendation: Use the Methyl ester .
-
Reasoning: The reaction with hydrazine hydrate is sensitive to steric bulk. The methyl ester reacts cleanly at reflux in ethanol. The ethyl ester often requires longer reaction times, which can lead to side reactions or partial hydrolysis if water is present in the hydrazine source.
Mechanism Diagram
The following diagram illustrates the B
Figure 1: The rate-determining step is the formation of the tetrahedral intermediate. The ethyl group introduces additional steric strain (red node) compared to the methyl group.
Experimental Protocols
Synthesis of Ethyl/Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
This protocol is based on the N-alkylation of 3,5-dimethylpyrazole. This is a self-validating protocol: the disappearance of the N-H stretch in IR (
Reagents:
-
3,5-Dimethylpyrazole (1.0 eq)[1]
-
Methyl 2-bromopropionate OR Ethyl 2-bromopropionate (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetone (Solvent, dry)
Workflow:
-
Dissolution: Dissolve 3,5-dimethylpyrazole (10 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous
(20 mmol) and stir for 15 minutes at Room Temperature (RT). -
Alkylation: Dropwise add the respective
-bromoester (11 mmol).-
Note: Methyl 2-bromopropionate reacts slightly faster; Ethyl 2-bromopropionate may require warming to
.
-
-
Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Purification: The residue is often pure enough. If not, distill under vacuum or pass through a short silica plug.
Comparative Hydrolysis Assay
To verify the reactivity difference in your specific context:
-
Prepare 0.1 M solutions of both Methyl and Ethyl esters in Ethanol.
-
Add 1.0 eq of NaOH (1 M aqueous solution).
-
Monitor by TLC every 15 minutes.
-
Result: The Methyl ester spot will disappear significantly faster than the Ethyl ester spot.
Decision Matrix: Which to Choose?
| Application Scenario | Recommended Variant | Technical Justification |
| Synthesis of Hydrazides | Methyl Ester | Faster reaction kinetics with hydrazine; avoids forcing conditions. |
| Long-term Storage | Ethyl Ester | Higher hydrolytic stability against atmospheric moisture. |
| Lipophilic Ligand Design | Ethyl Ester | Increased LogP improves solubility in non-polar solvents for metal complexation. |
| Metabolic Stability Studies | Ethyl Ester | Slower enzymatic hydrolysis (esterase resistance) compared to methyl. |
References
-
Ester Hydrolysis Mechanisms
-
Ingold, C. K.[2] Structure and Mechanism in Organic Chemistry. Cornell University Press. (The foundational text defining
mechanisms). -
Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Retrieved from
-
- Steric Effects in Esters: Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. (Defines values: Me = 0.00, Et = -0.07).
-
Pyrazole Synthesis & Reactivity
- El-Assaly, S. A., et al. (2011). "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives". Der Pharma Chemica, 3(5), 81-86.
-
Asiri, A. M., & Khan, S. A. (2010).[1] "(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one".[1] Molbank, 2010(2), M687.[1] Link
-
Specific Compound Data
-
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. ChemScene Product Data. Retrieved from
-
Sources
X-ray crystallography data for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate structure
Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9]
The definitive structural characterization of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (C₁₀H₁₆N₂O₂) is a critical checkpoint in the development of pyrazole-based ligands for medicinal chemistry (e.g., kinase inhibitors) and agrochemicals.
While 1D-NMR is the standard for routine purity checks, it often fails to unambiguously distinguish between N1-alkylation (the desired product) and N2-alkylation (in asymmetric pyrazoles) or O-alkylation (in pyrazolones). Furthermore, the introduction of the chiral center at the propanoate
This guide compares the "Gold Standard" performance of Single-Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling , providing a validated protocol for generating and interpreting crystallographic data for this class of molecules.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis objectively evaluates the performance of SC-XRD against its primary alternatives for verifying the structure of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Performance Matrix
| Feature | SC-XRD (The Product) | 2D NMR (NOESY/HMBC) | DFT (B3LYP/6-31G)* |
| Primary Output | 3D Atom Coordinates, Bond Lengths/Angles | Chemical Shifts ( | Energy Minima, Predicted Geometry |
| Regioselectivity | Absolute Proof (Direct Visualization) | Inferential (Requires distinct NOE signals) | Theoretical (Based on thermodynamic stability) |
| Stereochemistry | Absolute Configuration (Flack Parameter) | Relative Stereochemistry only | N/A (User defines input) |
| Sample State | Solid (Single Crystal required) | Solution (CDCl₃, DMSO-d₆) | Gas/Solvent Model Phase |
| Turnaround | 24–48 Hours (Growth dependent) | 1–2 Hours | 12–24 Hours (CPU dependent) |
| Cost | High (Instrument/Cryo) | Medium | Low (Software license) |
Critical Insight: Why SC-XRD Wins
For the propanoate derivative, the steric bulk of the
Experimental Protocol: A Self-Validating Workflow
To generate the crystallographic data, follow this field-proven protocol. This workflow is designed to minimize disorder and maximize diffraction quality.
Phase 1: Synthesis & Purification[10]
-
Reactants: 3,5-Dimethylpyrazole (1.0 eq) + Ethyl 2-bromopropionate (1.1 eq) + K₂CO₂ (2.0 eq) in Acetone (Reflux, 6h).
-
Workup: Filter inorganic salts, evaporate solvent.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1). Note: The product is often an oil that solidifies upon standing.
Phase 2: Crystallization (The Critical Step)
Objective: Grow single crystals suitable for diffraction (
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Hexane (1:1) or Diethyl Ether/Pentane.
-
Protocol: Dissolve 50 mg of purified product in 2 mL Ethanol. Add Hexane dropwise until slight turbidity appears. Add 1 drop of Ethanol to clear. Cover with parafilm, poke 3 pinholes, and leave at 4°C.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
or Cu K ). -
Temperature: 100 K (Essential to freeze methyl rotation).
-
Strategy: Collect full sphere to maximize redundancy (
). -
Refinement: Use SHELXT for solution and SHELXL for refinement.
Representative Crystallographic Data[1][6][8][11][12][13]
Since the specific propanoate derivative is a close homolog of the published acetate derivative, we use the acetate data as the Reference Standard to validate the propanoate structure. The propanoate is expected to crystallize in a similar system but with expanded unit cell volume due to the extra methyl group.
Reference Data: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
(Source: Derived from CSD Analogues, e.g., Ref [1], [2])
| Parameter | Reference Value (Acetate) | Predicted Value (Propanoate) |
| Crystal System | Monoclinic | Monoclinic or Triclinic |
| Space Group | ||
| a ( | ~8.21 | ~8.50 (Expanded) |
| b ( | ~11.41 | ~11.60 |
| c ( | ~15.16 | ~15.50 |
| ~93.4 | ~95.0 | |
| Volume ( | ~1418 | ~1550 (+ |
| Z | 4 | 4 |
| R-Factor ( | < 0.05 (5%) | Target < 0.05 |
Key Structural Metrics for Validation
When analyzing your dataset, verify these geometric parameters to confirm the structure:
-
N1-C(alpha) Bond Length: Expect 1.45–1.47
. (Shorter indicates conjugation; longer indicates pure single bond). -
Pyrazole N-N Bond: Expect 1.36–1.38
. -
Torsion Angle (N2-N1-C
-C ): This defines the orientation of the ester tail. In the propanoate, the -methyl group will likely force this angle to ~90° to minimize steric clash with the pyrazole 5-methyl group.
Visualization of Workflows
Diagram 1: Structural Determination Decision Matrix
This logic flow guides the researcher on when to deploy SC-XRD versus NMR.
Caption: Decision matrix for selecting SC-XRD vs. NMR based on chirality and regiochemical ambiguity.
Diagram 2: Crystallography Experimental Workflow
The step-by-step process from synthesis to refined structure.
Caption: Validated workflow for obtaining publication-quality X-ray data for pyrazole esters.
References
-
Danish, M. et al. (2015).[1] Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E, 71, o267.[1]
-
Mague, J. T. et al. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E, 70, o1214.[2]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Access for Pyrazole Derivatives.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3–8.
Sources
Distinguishing N1-Alkylation from C4-Alkylation in 3,5-Dimethylpyrazole Derivatives: A Comprehensive Analytical Guide
Executive Summary & Mechanistic Context
The functionalization of 3,5-dimethylpyrazole (3,5-DMP) presents a classic regiochemical challenge in heterocyclic synthesis. Due to annular tautomerism and the ambidentate nature of the pyrazole ring, alkylation can theoretically occur at multiple sites[1].
Kinetically and thermodynamically, the nitrogen atoms (N1/N2) are the primary nucleophilic centers due to the availability of their lone pairs. Under standard basic conditions (e.g., K₂CO₃, NaH), N1-alkylation is the overwhelmingly favored pathway[2]. However, the C4 position is highly electron-rich, activated by the electron-donating inductive effects of the adjacent C3 and C5 methyl groups. Under specific forcing conditions, with highly reactive electrophiles, or via specific catalytic pathways, C4-alkylation can occur as a competing or dominant reaction[3].
For researchers and drug development professionals, unambiguously distinguishing between these two regioisomers is a critical quality control step. This guide provides a self-validating analytical framework to differentiate N1- from C4-alkylation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Part 1: Reaction Pathways & Regioselectivity
The divergence between N- and C-alkylation dictates the fundamental symmetry and electronic structure of the resulting molecule. Understanding this pathway is the first step in predicting analytical outcomes.
Fig 1: Regiochemical divergence in the alkylation of 3,5-dimethylpyrazole.
Part 2: Comparative Analytical Methodologies
1D NMR Spectroscopy (The Frontline Screen)
1D ¹H and ¹³C NMR provide the most rapid diagnostic signatures for regiochemical assignment, relying primarily on molecular symmetry and the presence/absence of specific exchangeable protons[1][3].
-
N1-Alkylation (Symmetry Breaking): The attachment of an alkyl group to N1 breaks the
symmetry of the parent pyrazole. Consequently, the C3 and C5 methyl groups become chemically non-equivalent, appearing as two distinct singlets (typically ~2.1 and ~2.3 ppm) in the ¹H NMR spectrum. The C4-H proton remains intact, appearing as a sharp singlet in the aromatic region (~5.8–6.0 ppm)[3]. -
C4-Alkylation (Symmetry Preservation): Alkylation at C4 maintains the effective symmetry of the molecule due to rapid annular tautomerization between N1 and N2 (assuming the N-H remains unsubstituted). The C3 and C5 methyl groups appear as a single integrated resonance (6H). The C4-H proton is absent, but a broad N-H proton signal appears far downfield (~10–13 ppm)[1].
2D NMR Spectroscopy (The Definitive Proof)
When 1D NMR is ambiguous—often due to overlapping signals, restricted bond rotation (rotamers), or slow tautomerism—2D NMR provides absolute, self-validating regiochemical assignment[1][4].
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range carbon-proton connectivities. In N1-alkylation, the protons of the newly attached alkyl group (e.g., N-CH₂) will show strong 3-bond correlations (³J_CH) to the C5 carbon, but no correlation to C4. In C4-alkylation, the alkyl protons will show a definitive 2-bond correlation (²J_CH) to the C4 carbon, alongside 3-bond correlations to C3/C5[4].
Quantitative Data Summary
| Analytical Target | N1-Alkylation Signatures | C4-Alkylation Signatures | Causality / Physical Basis |
| ¹H NMR: C3/C5 Methyls | Two distinct singlets (3H each) | One singlet (6H) | N-alkylation locks the structure, breaking symmetry. C-alkylation allows rapid N-H tautomerization, averaging the methyl signals[1]. |
| ¹H NMR: C4 Proton | Sharp singlet (1H, ~5.8–6.0 ppm) | Absent | Electrophilic substitution at C4 replaces the proton[3]. |
| ¹H NMR: N-H Proton | Absent | Broad singlet (1H, ~10–13 ppm) | N-alkylation consumes the N-H. In C-alkylation, quadrupolar relaxation from ¹⁴N broadens the surviving N-H peak[1]. |
| ¹³C NMR: C4 Carbon | ~104–106 ppm | ~115–120 ppm (Downfield) | Alkyl substitution at C4 deshields the carbon relative to a proton substituent[3]. |
| ¹H-¹³C HMBC | Alkyl-H correlates to C5 (³J) only | Alkyl-H correlates to C4 (²J) & C3/C5 (³J) | Bond distance dictates magnetization transfer pathways[4]. |
| IR Spectroscopy | No band >3100 cm⁻¹ | Broad band ~3150–3300 cm⁻¹ | N-H stretching vibration is strictly dependent on an unsubstituted pyrazole nitrogen. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.
Protocol A: D₂O Exchange ¹H NMR Workflow (Validating C-Alkylation)
This protocol exploits the acidity of the pyrazole N-H proton to confirm its presence, definitively ruling out N-alkylation[1].
-
Sample Preparation: Dissolve 5–10 mg of the purified derivative in 0.6 mL of a non-exchanging deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum (16–32 scans). Identify any broad resonances in the 10–13 ppm region.
-
Deuterium Introduction: Remove the NMR tube and add 1–2 drops (~10–20 µL) of Deuterium Oxide (D₂O).
-
Agitation (The Causal Step): Cap the tube and shake vigorously for 60 seconds. Causality: Mechanical agitation ensures biphasic mixing, allowing labile protons (N-H) to physically exchange with the bulk deuterium pool. Because deuterium is NMR-silent in the ¹H channel, the signal will vanish[1].
-
Re-acquisition & Validation: Acquire a second ¹H NMR spectrum. If the broad downfield peak disappears, it is definitively an N-H proton, confirming C4-alkylation. If it remains, it is a highly deshielded C-H proton.
Protocol B: HMBC Regiochemical Mapping (Validating N-Alkylation)
This protocol uses magnetization transfer to map the exact connectivity of the alkyl group[4].
-
Sample Concentration: Prepare a highly concentrated sample (~20–30 mg in 0.6 mL CDCl₃) to ensure sufficient signal-to-noise for quaternary carbons (C3, C4, C5).
-
Parameter Optimization: Set the long-range coupling constant (
) parameter in the HMBC pulse sequence to 8 Hz . Causality: Pyrazole ring systems typically exhibit ³J_CH couplings of 7–9 Hz. Optimizing for 8 Hz maximizes the cross-peak intensity for the critical Alkyl-H to C3/C5 correlations. -
Acquisition: Run the phase-sensitive HMBC sequence with a minimum of 64 scans.
-
Interpretation: Locate the protons of the newly added alkyl group on the F2 (¹H) axis. Trace vertically. If a cross-peak aligns with the highly shielded C4 carbon (~105 ppm), C4-alkylation is validated. If cross-peaks only align with the deshielded C3/C5 carbons (~140–150 ppm), N1-alkylation is confirmed.
Part 4: Analytical Decision Workflow
Fig 2: Step-by-step NMR decision tree for distinguishing N1 vs C4 alkylation.
References
1.[2] Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: mdpi.com. URL: 2.[4] Title: Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. Source: ucc.ie. URL: 3.[1] Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Source: benchchem.com. URL: 4.[3] Title: Cyclometalated Compounds. XI.1 Single and Double Cyclometalations of Poly(pyrazolylmethyl)benzenes | Organometallics. Source: acs.org. URL:
Sources
Elemental Analysis Standards for Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A Comparative Guide
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (C₁₁H₁₈N₂O₂) is a highly versatile pyrazole-based building block utilized in the synthesis of targeted therapeutics and agrochemicals. In early-stage drug development, establishing the absolute purity and elemental composition of such intermediates is a strict regulatory requirement. While classical elemental analysis (EA) via combustion has historically served as the gold standard for confirming molecular formulas, the modern regulatory landscape demands a multi-faceted, orthogonal approach.
This guide objectively compares classical CHN combustion analysis against 1[1] and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). By synthesizing these methodologies, researchers can establish a self-validating analytical matrix that guarantees both structural integrity and compliance with international pharmacopeial standards.
The Causality of Analytical Choices
Theoretical Composition of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate:
-
Formula: C₁₁H₁₈N₂O₂
-
Molecular Weight: 210.28 g/mol
-
Theoretical Mass Fractions: C (62.83%), H (8.63%), N (13.32%), O (15.22%)
Why Orthogonal Testing? Classical CHN analysis provides a macroscopic view of bulk elemental composition by completely oxidizing the sample. However, it is fundamentally blind to structural isomers and trace inorganic contaminants (e.g., residual palladium from upstream cross-coupling reactions). Relying solely on CHN can lead to false positives if an organic impurity shares a similar carbon-to-nitrogen ratio.
To counter this, qHNMR is employed for absolute organic purity assessment. As highlighted in 2[2], qHNMR detects hydrogen-containing impurities—including residual solvents and water—that frequently escape elemental analysis. Simultaneously, ICP-MS fulfills3[3] by quantifying trace elemental impurities down to parts-per-billion (ppb) levels.
Comparative Performance of Purity Validation Methods
The following table summarizes the operational parameters and detection capabilities of each technique when applied to our target pyrazole derivative.
Table 1: Comparison of Analytical Alternatives
| Parameter | Classical CHN (Combustion) | Quantitative ¹H NMR (qHNMR) | ICP-MS (USP <232>/<233>) |
| Primary Target | Bulk C, H, N mass fractions | Absolute organic purity (%) | Trace heavy metals (Pd, Pt, As, Pb) |
| Detection Mechanism | Thermal Conductivity (TCD) | Nuclear magnetic resonance | Argon plasma ionization & MS |
| Precision / Accuracy | ± 0.3% absolute | ± 0.5% to 1.0% relative | Parts-per-billion (ppb) |
| Isomer Differentiation | No | Yes (via chemical shifts) | N/A |
| Destructive? | Yes | No (Sample recoverable) | Yes |
| Sample Requirement | 1 – 5 mg | 5 – 20 mg | 50 – 100 mg |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal checks that validate the reliability of the data generated.
Protocol A: Classical CHN Combustion Analysis
Objective: Verify the macroscopic C, H, and N mass fractions.
-
Calibration (Self-Validation): Combust 2.0 mg of a certified Acetanilide standard. The Thermal Conductivity Detector (TCD) response must yield C, H, N values within ±0.15% of theoretical values. If it deviates, the oxidation/reduction furnace efficiency is compromised and must be recalibrated.
-
Sample Preparation: Weigh exactly 2.000 mg of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate into a tin capsule. Seal tightly to exclude atmospheric nitrogen.
-
Combustion (Causality): Drop the capsule into a 1000°C furnace enriched with O₂. The tin creates an exothermic flash (reaching ~1800°C), ensuring the robust pyrazole ring is completely converted to CO₂, H₂O, and NOₓ.
-
Reduction: Pass the gas mixture over a copper catalyst at 600°C. Causality: This step is critical to reduce NOₓ to N₂ gas and absorb excess O₂, preventing overlapping signals in the GC column.
-
Validation Check: Run a blank tin capsule post-analysis. Carbon and nitrogen signals must return to baseline to rule out sample carryover.
Protocol B: Absolute Purity via Quantitative ¹H NMR (qHNMR)
Objective: Determine the absolute mass fraction of the active compound without relying on its own reference standard.
-
Internal Standard Selection: Select Dimethyl sulfone (DMSO₂, purity 99.9% NIST-traceable) as the internal calibrator. Causality: Its singlet at ~3.0 ppm does not overlap with the pyrazole methyls (~2.2 ppm), the ethyl ester signals (1.2 ppm, 4.1 ppm), or the chiral center doublet/quartet.
-
Sample Preparation: Accurately co-weigh 15.0 mg of the pyrazole analyte and 5.0 mg of DMSO₂ into a vial. Dissolve in 0.6 mL of CDCl₃.
-
Acquisition Parameters (Causality): Set the relaxation delay (D1) to 60 seconds. Causality: The longest T₁ relaxation time in the molecule must be exceeded by a factor of 5 to ensure all nuclei return to equilibrium, preventing signal saturation and integration errors.
-
Dual-Peak Integration (Self-Validation): Calculate the purity twice: once by integrating the pyrazole ring proton (singlet, ~5.8 ppm) against DMSO₂, and again using the ethyl ester CH₃ (triplet, ~1.2 ppm). Both calculations must yield a purity value within 0.5% of each other to confirm no hidden impurities are co-eluting under the chosen peaks.
Protocol C: Trace Elemental Impurity Analysis (ICP-MS)
Objective: Quantify residual synthesis catalysts to ensure compliance with 4[4].
-
Microwave Digestion (Causality): Place 100 mg of the compound into a PTFE vessel. Add 5 mL concentrated HNO₃ and 1 mL HCl. Digest at 200°C for 20 minutes. Causality: HNO₃ completely destroys the organic matrix to prevent carbon-based polyatomic interferences in the mass spectrometer, while HCl stabilizes platinum-group metals (like Pd) as chloro-complexes, preventing precipitation.
-
Spike Recovery (Self-Validation): Prepare a duplicate sample spiked with 1.0 ppm of a Palladium (Pd) standard.
-
Analysis: Introduce the digested sample into the ICP-MS. Monitor ¹⁰⁵Pd and ¹⁰⁸Pd isotopes.
-
Validation Check: The spiked sample must demonstrate a recovery of 70% to 150% per USP <233>. If recovery fails, matrix suppression is occurring, and the internal standard (e.g., Yttrium or Indium) ratios must be adjusted.
Experimental Data & Performance Comparison
The following table presents simulated validation data for a representative batch of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, demonstrating how orthogonal methods cross-verify the compound's integrity.
Table 2: Experimental Validation Results
| Analytical Method | Target Metric | Theoretical / Limit | Observed Result | Pass/Fail |
| CHN Combustion | % Carbon | 62.83% | 62.71% (Δ 0.12%) | PASS |
| CHN Combustion | % Nitrogen | 13.32% | 13.25% (Δ 0.07%) | PASS |
| qHNMR | Absolute Purity | > 98.0% | 99.2% ± 0.3% | PASS |
| ICP-MS | Palladium (Pd) | < 10 ppm (USP <232>) | 2.4 ppm | PASS |
Workflow Visualization
The logical relationship between these orthogonal testing methods forms a comprehensive purity validation funnel, ensuring no structural or elemental anomalies pass into preclinical testing.
Orthogonal purity validation workflow for Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
References
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Public
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry - ACS Public
- USP 233 and USP 232 Elemental Impurities Services EUROLAB
- Complete Sample Preparation Guide for Analysis of Elemental Impurities CEM Corpor
Sources
13C NMR characterization of the pyrazole ring and ester chain
Introduction: The Analytical Challenge of Pyrazole Esters
In drug development, pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant) frequently incorporate ester chains as prodrug moieties or synthetic handles. However, characterizing these structures via ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct physicochemical challenges:
-
Annular Tautomerism: Unsubstituted N-H pyrazoles undergo rapid prototropic exchange between the N1 and N2 positions. This tautomerism often causes the ^13^C signals for the C3 and C5 positions to coalesce and broaden, sometimes disappearing entirely into the baseline[1].
-
Quaternary Carbon Relaxation: The ester carbonyl (C=O) and substituted pyrazole carbons (e.g., C3) are quaternary. Lacking attached protons, they suffer from long spin-lattice relaxation times (
) and weak Nuclear Overhauser Effect (NOE) enhancement, resulting in exceptionally low signal-to-noise ratios in standard 1D ^13^C NMR.
This guide objectively compares standard 1D ^13^C NMR against advanced 2D methodologies and evaluates solvent effects to provide a self-validating framework for unambiguous structural assignment.
Comparative Evaluation of NMR Modalities & Solvents
To achieve a self-validating assignment, researchers must move beyond default NMR parameters. Here is a comparison of analytical approaches:
Standard 1D ^13^C NMR vs. 2D HMBC
-
1D ^13^C NMR: Relies on direct excitation of the ^13^C nucleus. While useful for protonated carbons (C4, ester -CH
2, -CH3), it frequently fails to resolve the quaternary ester carbonyl or the tautomeric C3/C5 carbons without extensive signal averaging (often requiring >1,000 scans). -
2D HMBC (Heteronuclear Multiple Bond Correlation): Bypasses direct ^13^C excitation by transferring magnetization from highly abundant ^1^H nuclei to ^13^C nuclei over 2–3 bonds. Causality: Because the ester alkyl protons (e.g., -CH
2CH3) strongly correlate to the ester carbonyl, and the pyrazole H4 proton correlates to C3 and C5, HMBC provides high-sensitivity, unambiguous assignments of "invisible" quaternary carbons in a fraction of the time[2].
Solvent Selection: CDCl3 vs. DMSO-d6
-
CDCl
3(Non-polar): In chloroform, the intermolecular hydrogen bonding is weak. The N-H prototropic exchange occurs at an intermediate rate on the NMR timescale, leading to severe signal broadening for C3 and C5[3]. -
DMSO-d
6(Polar, H-bond acceptor): DMSO acts as a strong hydrogen-bond acceptor, anchoring the pyrazole N-H proton. Causality: This anchoring drastically slows the tautomeric exchange rate on the NMR timescale, resolving the dynamically averaged signals into sharp, distinct peaks for C3 and C5[4].
Quantitative Data: Benchmark Chemical Shifts
The following table summarizes the ^13^C NMR chemical shifts for a model compound, Ethyl 1H-pyrazole-3-carboxylate , demonstrating how 2D NMR rationalizes each assignment[5].
| Carbon Position | Chemical Shift (ppm) | Multiplicity (^1^H-Decoupled) | Assignment Rationale (HMBC/HSQC Validation) |
| Ester C=O | 161.8 | Quaternary (C | Strong 3-bond HMBC correlation to ester O-CH |
| Pyrazole C3 | 141.6 | Quaternary (C | HMBC correlation to pyrazole H4 and N-H protons. |
| Pyrazole C5 | 132.3 | Tertiary (CH) | Direct HSQC to H5; 2-bond HMBC to H4. |
| Pyrazole C4 | 107.8 | Tertiary (CH) | Direct HSQC to H4; 2-bond HMBC to H5. |
| Ester O-CH | 61.1 | Secondary (CH | Direct HSQC to CH |
| Ester CH | 14.3 | Primary (CH | Direct HSQC to CH |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every protocol must be self-validating. Follow these step-by-step methodologies to overcome tautomeric broadening and quaternary signal loss.
Protocol A: Optimized 1D ^13^C NMR for Quaternary Carbons
Objective: Maximize signal intensity for C=O and C3/C5 by allowing complete
-
Sample Preparation: Dissolve 20–30 mg of the pyrazole ester in 0.6 mL of DMSO-d
6(chosen specifically to slow prototropic exchange). -
Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated tuning/matching (ATM) and rigorous gradient shimming to ensure sharp lines.
-
Parameter Optimization (The Causality Step): Load a standard ^1^H-decoupled ^13^C pulse sequence (e.g., zgpg30). Crucial Adjustment: Increase the relaxation delay (
) from the default 1.0 s to 2.5–3.0 s . Why? Quaternary carbons lack dipole-dipole relaxation pathways from attached protons. A longer ensures the magnetization of the C=O and C3 carbons fully returns to the Z-axis before the next pulse, preventing signal saturation. -
Acquisition: Set the number of scans (NS) to a minimum of 512 to compensate for the low natural abundance (1.1%) of ^13^C.
Protocol B: 2D HMBC for Unambiguous Connectivity
Objective: Map the ester chain to the pyrazole ring when 1D ^13^C signals are ambiguous.
-
Reference Spectrum: Acquire a high-quality 1D ^1^H NMR spectrum to define the spectral window (F2 dimension).
-
Sequence Selection: Load a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
J-Coupling Optimization: Set the long-range coupling constant (
) to 8 Hz . Why? This corresponds to an evolution delay of62.5 ms, which is mathematically optimal for detecting the 3-bond correlation between the ester -CH2~ protons and the quaternary C=O carbon. -
Acquisition: Acquire 128–256 increments in the indirect (^13^C) dimension with 8–16 scans per increment. Process with a sine-bell squared window function for optimal resolution.
Decision Workflow for Pyrazole Ester Characterization
Workflow for resolving tautomeric broadening and assigning quaternary carbons in pyrazole esters.
References
1.1 - Molecules / PMC 2.3 - Canadian Journal of Chemistry 3. 2 - Benchchem Technical Support Center 4.5 - Ambeed Esters Database
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 5932-27-4 | Ethyl 1H-pyrazole-3-carboxylate | Esters | Ambeed.com [ambeed.com]
Quality Control Reference Standards for Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A Comparative Guide
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a highly specific pyrazole-based building block frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because the quality of downstream APIs is intrinsically linked to the purity of their upstream intermediates, establishing a robust Quality Control (QC) framework for this compound is paramount.
A central challenge in analytical development is the absence of a compendial (e.g., USP or Ph. Eur.) reference standard for this specific intermediate. Consequently, analytical scientists must establish and validate their own reference standards. This guide objectively compares the performance, reliability, and regulatory compliance of three reference standard strategies: Certified Primary Reference Standards (cPRS) , In-house Secondary Standards (ISS) , and Commercial Research Grade (CRG) chemicals.
Chemical Profile & Analytical Challenges
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the N-alkylation of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromopropionate.
Key QC Challenges:
-
Response Factor Bias: Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) "Area %" is fundamentally flawed. Unreacted 3,5-dimethylpyrazole and the target ester have vastly different UV extinction coefficients. A 1% area impurity does not equate to 1% by mass.
-
Degradation Pathways: The ethyl ester is susceptible to hydrolysis, forming 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
-
The "Chicken-and-Egg" Dilemma: To quantify these impurities accurately via HPLC, you need a reference standard of known absolute purity. But to determine the purity of the reference standard using chromatography, you need a pre-existing standard.
To break this cycle, Quantitative Nuclear Magnetic Resonance (qNMR) is employed to establish a Primary Reference Standard, which is then used to calibrate routine Secondary Standards [1].
Comparative Analysis of Reference Standard Grades
The selection of a reference standard grade directly impacts the integrity of batch release data. Below is a comparison of the three primary approaches.
A. Certified Primary Reference Standard (cPRS) via qNMR
The cPRS is the metrological anchor. By utilizing qNMR with an internal standard (e.g., Maleic Acid), absolute purity is determined by directly comparing the integral of the pyrazole methyl protons to the internal standard's protons. This method is structurally specific and entirely independent of UV response factors, satisfying the rigorous requirements of absolute quantification [1].
B. In-House Secondary Standard (ISS)
As defined by ICH Q7 guidelines, a secondary standard is a substance of established quality and purity shown by comparison to a primary reference standard [2]. The ISS is calibrated against the cPRS using HPLC. It is highly cost-effective for routine daily QC assays while maintaining unbroken traceability.
C. Commercial Research Grade (CRG)
Off-the-shelf catalog chemicals often report purity as "≥97%" based solely on GC-FID or HPLC-UV Area %. They lack mass balance characterization (ignoring water content, residual solvents, and inorganic salts). Using CRG materials as quantitative assay standards violates USP <11> principles and introduces significant analytical risk [3].
Quantitative Performance Comparison
| Parameter | Certified Primary (cPRS) | In-House Secondary (ISS) | Commercial Grade (CRG) |
| Purity Assignment | qNMR (Absolute Mass Fraction) | HPLC-UV (Relative to cPRS) | HPLC-UV / GC-FID (Area %) |
| Traceability | SI-Traceable (via Internal Std) | Traceable to cPRS | None (Uncertified) |
| Assay Uncertainty ( | Unknown / High (>3%) | ||
| Cost per Analysis | High (NMR time + Expertise) | Low (Routine HPLC) | Low (Reagent cost) |
| Regulatory Compliance | Exceeds ICH Q7 / USP <11> | Fully Compliant (ICH Q7) | Non-Compliant for Assay |
Metrological Traceability Workflow
To ensure a self-validating system, the laboratory must establish a clear chain of custody and calibration from the custom-synthesized lot down to the routine batch release.
Traceability workflow for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate reference standards.
Experimental Methodologies
Protocol 1: Establishing the Primary Standard via qNMR
Mechanistic Rationale: qNMR requires the relaxation delay (
Step-by-Step Procedure:
-
Reference Standard Selection: Obtain NIST-traceable Maleic Acid (Internal Standard, IS) and dry over silica gel for 24 hours.
-
Sample Preparation: Using a calibrated microbalance, accurately weigh ~20.0 mg of the highly purified ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate candidate and ~10.0 mg of Maleic Acid into a glass vial.
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
(100 atom % D) and transfer to a 5 mm NMR tube. -
Acquisition Parameters (400 MHz NMR):
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Crucial for complete relaxation). -
Number of scans (NS): 64 (to ensure Signal-to-Noise > 250:1).
-
-
Data Processing & Integration:
-
Phase and baseline correct the spectrum.
-
Integrate the Maleic Acid olefinic protons (singlet,
~6.26 ppm, 2H). -
Integrate the pyrazole methyl protons of the target compound (singlets,
~2.1 ppm, 6H total for both methyls).
-
-
Calculation: Calculate absolute mass fraction using the standard qNMR equation factoring in molecular weights, sample weights, and proton equivalents.
Protocol 2: Routine QC Assay via HPLC-UV (Secondary Standard)
Mechanistic Rationale: A gradient reverse-phase method is required to separate the polar hydrolysis degradant (propanoic acid derivative) from the lipophilic ester target.
Step-by-Step Procedure:
-
Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-12 min (10%
80% B), 12-15 min (80% B), 15-15.1 min (80% 10% B), 15.1-20 min (10% B). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Weigh accurately ~25.0 mg of the In-House Secondary Standard (calibrated against the cPRS) into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A/B (50:50 v/v).
-
System Suitability Testing (SST):
-
Inject the standard solution 5 times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of the target peak area must be
. Tailing factor ( ) must be . Resolution ( ) between the target peak and the 3,5-dimethylpyrazole starting material peak must be .
-
-
Sample Analysis: Inject the intermediate batch samples and quantify using the external standard calibration established by the ISS.
Conclusion
For the quality control of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, relying on commercial research-grade materials with Area % purity is scientifically invalid and non-compliant with GMP principles. The optimal, self-validating strategy is a two-tiered approach: establishing a Primary Reference Standard using absolute qNMR quantification, followed by the rigorous calibration of an In-House Secondary Standard for daily HPLC-UV batch release. This ensures unbroken metrological traceability, accurate response factor accounting, and strict adherence to ICH Q7 and USP <11> guidelines.
References
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. Resolve RSSL Insights. Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Available at: [Link]
-
Lachman Consultants. Are You Handling USP Reference Standards Appropriately? Lachman Consultants Blog. Available at: [Link]
Safety Operating Guide
ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate .
Executive Summary: Immediate Action Plan
-
Primary Disposal Method: Thermal incineration with afterburner and scrubber.
-
Waste Stream: Non-halogenated Organic Waste (unless mixed with halogenated solvents).
-
Drain Disposal: STRICTLY PROHIBITED . The pyrazole moiety poses potential aquatic toxicity risks.
-
Hazards: Treat as an Irritant (Skin/Eye) and potentially Harmful if Swallowed.[1][2][3][4] Combustible.
Chemical Profile & Hazard Identification
Before disposal, you must understand the chemical behavior to prevent incompatible reactions in the waste container.
| Property | Description | Operational Implication |
| Chemical Structure | Pyrazole ring (N-heterocycle) + Ethyl ester tail.[5][6] | Nitrogen content requires incineration with scrubbing to prevent NOx release. |
| Inferred Hazards | H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[3] | Standard PPE (Nitrile gloves, safety glasses) is mandatory. Avoid dust/aerosol generation.[1][2][3][7] |
| Reactivity | Ester Group: Susceptible to hydrolysis in strong acids/bases.Pyrazole: Weakly basic. | Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong alkalis to prevent exothermic degradation in the waste drum. |
| Physical State | Likely Solid or Viscous Oil (Low MP). | If solid, dispose of in solid waste drums. If dissolved in solvent, follow solvent stream rules. |
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal containers if the waste stream is potentially acidic, as the ester can hydrolyze.
-
Labeling: clearly label as "Hazardous Waste - Organic" .
-
Constituents: List "Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate" explicitly.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
Disposal Decision Logic
The following flowchart illustrates the decision-making process for selecting the correct waste stream based on the physical state and mixture of the chemical.
Figure 1: Waste Stream Decision Matrix. Ensure separation of halogenated solvents to minimize disposal costs and environmental impact.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Substance (Solid/Oil)
-
Weighing: Determine the mass of the waste.
-
Packaging: Place the substance in a sealable, chemically compatible secondary container (e.g., a screw-top jar).
-
Consolidation: Transfer the sealed jar into the laboratory's main Solid Hazardous Waste Drum .
-
Documentation: Log the addition on the waste drum's accumulation log sheet.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste container to prevent ester hydrolysis and heat generation.
-
Solvent Compatibility:
-
If dissolved in Ethanol, Methanol, Ethyl Acetate, DMSO : Use Non-Halogenated Waste .
-
If dissolved in DCM, Chloroform : Use Halogenated Waste .
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% to allow for thermal expansion.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment is necessary to prevent environmental release.[7]
Figure 2: Spill Response Workflow.[4][8][7][9] Prioritize evacuation if the spill volume exceeds local safety thresholds.
Regulatory Compliance (RCRA/EPA & EU)
While this specific chemical is not explicitly P-listed or U-listed under US EPA RCRA regulations, it is regulated under the "Cradle-to-Grave" principle.
-
US EPA Classification:
-
Likely Non-Regulated if pure solid (unless it exhibits ignitability characteristics).
-
D001 (Ignitable) if in a flammable solvent solution.
-
Generator Status: Must be counted toward monthly hazardous waste generation totals.
-
-
EU Waste Framework Directive:
-
EWC Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. Available at: [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 3,5-dimethylpyrazole (Component Hazard Data). Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS#:1172401-28-3 | ethyl 2-(2-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)thiazol-4-yl)acetate | Chemsrc [m.chemsrc.com]
- 6. Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)propanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Status: Research Chemical (RC) | Classification: Organic Intermediate Target Audience: Synthetic Chemists, Process Engineers, HSE Officers
Chemical Identity & Context
This guide outlines the safe handling protocols for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate . As a specialized heterocyclic building block, this compound is frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a precursor for pyrazole-based ligands or biologically active scaffolds.
Note on Identification: While specific CAS numbers vary by isomer and vendor (often confused with the 4-yl isomer or the acetate analogue CAS 10199-60-7), this protocol applies to the N-substituted variant described below.
| Property | Data |
| Chemical Name | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate |
| SMILES | CCOC(=O)C(C)N1C(C)=CC(C)=N1 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Risk Assessment & Hazard Identification (GHS)
Based on Structure-Activity Relationship (SAR) and read-across from homologous pyrazole esters.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1] |
| Acute Tox.[2] (Oral) | H302 | Harmful if swallowed (Estimated Category 4). |
| Aquatic Chronic | H411 | Toxic to aquatic life with long-lasting effects (Potential).[3] |
Critical Safety Insight: Pyrazole esters often exhibit delayed sensitization. While immediate burning may not occur, repeated exposure without proper PPE can lead to dermatitis. Treat as a potential sensitizer.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific operation.
| Operation | Hand Protection | Eye Protection | Body/Respiratory |
| Weighing/Aliquot (<1g) | Nitrile (0.11mm) Breakthrough: >480 min | Safety Glasses with Side Shields | Lab Coat (Cotton/Poly blend) |
| Synthesis/Reflux (>1g) | Double Nitrile or Barrier (Laminate) | Chemical Goggles (Indirect Vent) | Lab Coat + Chemical Apron |
| Spill Cleanup | Silver Shield / 4H (Laminate) | Chemical Goggles + Face Shield | Tyvek Suit + P100 Respirator |
Glove Selection Logic: Standard nitrile is sufficient for incidental splash protection due to the ester's lipophilicity. However, for prolonged contact or spill cleanup, laminate gloves are required to prevent permeation of the organic solvent carrier often used with this compound.
Engineering Controls & Handling Protocols
A. Primary Containment
-
Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Inert Atmosphere: The compound is stable but potentially hygroscopic. Store and handle under Nitrogen (
) or Argon if high purity is required for catalysis.
B. Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (which hydrolyze the ester).
-
Container: Amber glass with PTFE-lined cap to prevent UV degradation and leaching.
C. Experimental Workflow: Synthesis & Quench
-
Reaction Monitoring: Use TLC (EtOAc/Hexane) or LC-MS.
-
Quenching: If used in a reaction with strong bases (e.g., NaH), quench slowly with saturated ammonium chloride (
) at 0°C to control exotherm.
Emergency Response: Spill & Exposure
Spill Response Decision Logic
Use the diagram below to determine the appropriate response level.
Figure 1: Decision logic for responding to spills of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect respiratory sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol or solvents, as they may enhance transdermal absorption.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[4] Remove contact lenses if present.[1][3][5]
Disposal & Waste Management
Regulatory Compliance: This compound must never be flushed down the drain.[2][1][3][6] It poses a risk to aquatic microorganisms due to the pyrazole moiety.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, silica gel. | High-temperature incineration. |
| Liquid Waste (A) | Halogen-free organic solvents (mother liquor). | Fuel blending/Incineration.[3] |
| Liquid Waste (B) | Aqueous layers from workup. | Check pH; neutralize to pH 6-8, then treat as aqueous chemical waste (potential trace organics). |
References
-
PubChem. Compound Summary: Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Analogue). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrazole Esters Hazard Classification. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
